VAV1 degrader-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H20ClN3O2 |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
3-[2-chloro-3-[4-[(1-methylpyrazol-3-yl)methyl]phenyl]phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C22H20ClN3O2/c1-26-12-11-16(25-26)13-14-5-7-15(8-6-14)17-3-2-4-18(21(17)23)19-9-10-20(27)24-22(19)28/h2-8,11-12,19H,9-10,13H2,1H3,(H,24,27,28) |
Clave InChI |
APSGONYGWYCOOJ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
VAV1 Degrader-2: A Technical Guide to a Molecular Glue for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VAV1, a hematopoietic-specific guanine (B1146940) nucleotide exchange factor (GEF), is a critical signaling protein in both T-cell and B-cell receptor pathways. Its central role in immune activation has made it an attractive, albeit historically "undruggable," target for inflammatory and autoimmune diseases. The emergence of molecular glue degraders offers a novel therapeutic modality to eliminate VAV1 protein. This technical guide provides an in-depth overview of VAV1 degrader-2, a potent molecular glue, and its mechanism of action. Leveraging data from related VAV1 degraders, this document details the core signaling pathways, presents key quantitative data, and provides comprehensive experimental protocols for the evaluation of such compounds.
Introduction to VAV1 and Molecular Glues
VAV1 is a crucial transducer of signals downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2] Upon receptor engagement, VAV1 is activated and functions as both a GEF for Rho/Rac GTPases and as a scaffold protein.[1][3] These functions are critical for cytoskeletal remodeling, calcium flux, and the activation of multiple downstream signaling cascades, including the Ras/ERK, NF-κB, and NFAT pathways, culminating in immune cell activation, proliferation, and cytokine production.
Molecular glue degraders are small molecules that induce a novel interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound (also known as Example 176) is a molecular glue that targets VAV1 for degradation. By hijacking the cellular protein disposal machinery, these degraders can eliminate the entire protein, offering a powerful alternative to traditional small-molecule inhibition.
Mechanism of Action: VAV1 Degradation
This compound functions by inducing the formation of a ternary complex between VAV1 and Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase. The degrader acts as a "glue," creating a new binding interface. This proximity enables the transfer of ubiquitin from the E3 ligase to VAV1. Poly-ubiquitinated VAV1 is then recognized and degraded by the 26S proteasome, effectively eliminating the VAV1 protein from the cell and abrogating its downstream signaling functions.
Figure 1: Mechanism of this compound as a molecular glue.
VAV1 Signaling Pathways
VAV1 is a central node in immune signaling. Its degradation by this compound is expected to dampen multiple downstream pathways crucial for T-cell and B-cell function.
Figure 2: Key VAV1-mediated signaling pathways in lymphocytes.
Quantitative Data
While specific data for this compound is limited, the following tables summarize key parameters for it and other well-characterized VAV1 molecular glue degraders, such as MRT-6160, to provide a representative profile.
Table 1: In Vitro Degradation Potency
| Compound | Assay System | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Type | Reference |
|---|---|---|---|---|---|
| This compound | Not Specified | 4.41 | Not Reported | Not Reported | |
| MRT-6160 | Phase 1 Clinical Trial | Dose-dependent | >90 | Human T & B cells |
| VAV1 degrader-3 | Not Specified | 7 | Not Reported | Not Reported | |
Table 2: Ternary Complex Formation
| Compound | Assay | Parameter | Value | Reference |
|---|---|---|---|---|
| VAV1 MGD (generic) | TR-FRET | EC₅₀ | 18.35 nM |
| VAV1 MGD (generic) | NanoBRET | EC₅₀ | Not Reported | |
Table 3: Functional Inhibition in Human PBMCs
| Compound | Assay | Endpoint | IC₅₀ / Inhibition | Reference |
|---|---|---|---|---|
| MRT-6160 | T-cell Activation | CD69 Expression | Dose-dependent attenuation | |
| MRT-6160 | T-cell Function | IL-2, IFN-γ, IL-17A | Up to 99% inhibition | |
| MRT-6160 | B-cell Activation | CD69 Expression | Dose-dependent attenuation |
| MRT-6160 | B-cell Function | IgG Secretion | Dose-dependent attenuation | |
Table 4: In Vivo Efficacy (Collagen-Induced Arthritis Model)
| Compound | Model | Key Finding | Reference |
|---|---|---|---|
| MRT-6160 | Murine CIA | Significantly reduced clinical scores vs. vehicle | |
| VAV1 MGD (generic) | Murine CIA | >90% VAV1 degradation in splenocytes |
| VAV1 MGD (generic) | Murine CIA | Significantly reduced serum IL-6 | |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of molecular glue degraders. The following sections provide step-by-step protocols for key assays.
Ternary Complex Formation: NanoBRET™ PPI Assay
This assay quantifies the degrader-induced interaction between VAV1 and CRBN in living cells.
Principle: One protein of interest (e.g., VAV1) is fused to NanoLuc® luciferase (donor), and the other (e.g., CRBN) is fused to HaloTag®, which is labeled with a fluorescent acceptor. Upon complex formation induced by the degrader, energy is transferred from the donor to the acceptor, generating a BRET signal.
Protocol:
-
Vector Construction: Clone VAV1 into a NanoLuc® fusion vector and CRBN into a HaloTag® fusion vector. Create both N- and C-terminal fusions to determine the optimal orientation.
-
Cell Culture and Transfection:
-
Seed HEK293 cells into 96-well white assay plates at an appropriate density.
-
Co-transfect cells with the VAV1-NanoLuc® and CRBN-HaloTag® plasmids using a suitable transfection reagent (e.g., FuGENE® HD). Incubate for 24-48 hours.
-
-
HaloTag® Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM.
-
Incubate for at least 2 hours at 37°C in a CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Substrate Addition and Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate immediately on a luminometer equipped with filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Correct for background by subtracting the ratio from vehicle-only wells.
-
Plot the corrected BRET ratio against the compound concentration and fit a dose-response curve to determine the EC₅₀.
-
Protein Degradation Quantification: HiBiT Lytic Assay
This assay provides a quantitative measurement of target protein levels in cell lysates.
Principle: The target protein (VAV1) is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the lytic assay, cells are lysed, and the LgBiT protein is added. LgBiT complements with HiBiT to form a functional NanoLuc® luciferase, producing a luminescent signal proportional to the amount of HiBiT-tagged VAV1.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag into the endogenous VAV1 locus in a relevant cell line (e.g., Jurkat T-cells).
-
Cell Plating and Compound Treatment:
-
Seed the HiBiT-VAV1 cells into a 96-well white plate.
-
Prepare serial dilutions of this compound and add them to the cells. Include vehicle controls.
-
Incubate for the desired time period (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent by mixing the lytic buffer, substrate, and LgBiT protein as per the manufacturer's protocol.
-
Add an equal volume of the detection reagent to each well.
-
Place the plate on a shaker for 10 minutes at room temperature to ensure complete lysis and signal stabilization.
-
-
Signal Measurement:
-
Measure luminescence using a standard plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control wells.
-
Plot the percentage of remaining protein against the compound concentration.
-
Fit a dose-response curve to calculate degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Functional Readout: T-Cell Activation Assay (CD69 Expression)
This assay measures the functional consequence of VAV1 degradation on T-cell activation.
Principle: CD69 is an early marker of lymphocyte activation. Upon TCR stimulation, its expression on the cell surface increases. The ability of this compound to inhibit this upregulation is a measure of its functional activity. The analysis is performed using flow cytometry.
Protocol:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or a specific T-cell population.
-
Compound Pre-treatment:
-
Resuspend cells in culture medium and plate in a 96-well U-bottom plate.
-
Add serial dilutions of this compound and incubate for 24 hours to allow for VAV1 degradation.
-
-
T-Cell Stimulation:
-
Add a stimulation cocktail (e.g., anti-CD3/CD28 antibodies or a mitogen like PHA) to the wells. Include unstimulated controls.
-
Incubate for 18-24 hours at 37°C.
-
-
Antibody Staining:
-
Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with fluorescently-labeled antibodies against surface markers, such as Anti-CD3 (to identify T-cells) and Anti-CD69.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell population (CD3+).
-
Determine the percentage of CD69+ cells within the T-cell gate for each condition.
-
Plot the percentage of CD69+ cells against the compound concentration to determine the IC₅₀.
-
Experimental and Discovery Workflow
The development and characterization of a VAV1 molecular glue degrader follows a structured workflow from initial screening to in vivo validation.
References
The Discovery and Synthesis of VAV1 Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAV1, a hematopoietic cell-specific guanine (B1146940) nucleotide exchange factor (GEF), is a critical signaling protein that functions downstream of T-cell and B-cell receptors.[1][2] Its central role in immune cell activation, proliferation, and cytokine production has positioned it as a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][3][4] However, as a GEF, VAV1 has been considered a challenging target for conventional small molecule inhibitors due to the lack of well-defined binding pockets. The advent of targeted protein degradation, particularly through the use of molecular glue degraders, has offered a novel and powerful strategy to address such "undruggable" targets.
This technical guide provides a comprehensive overview of the discovery and synthesis of VAV1 degrader-2, a potent molecular glue degrader. This compound, also referred to as Example 176 in patent literature, exemplifies a new class of orally bioavailable immunomodulatory agents. These molecules function by inducing the formation of a ternary complex between VAV1 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of VAV1. This guide will detail the available data on this compound, provide generalized experimental protocols for the characterization of such molecules, and present visualizations of the key biological pathways and experimental workflows.
VAV1 Signaling Pathway
VAV1 is a key transducer of signals from the T-cell receptor (TCR) and B-cell receptor (BCR). Upon receptor engagement, VAV1 is activated and, in turn, activates downstream signaling cascades, including the Ras/ERK and PLCγ1 pathways. These pathways are crucial for T-cell development and activation, leading to calcium flux, cytoskeletal remodeling, and the transcription of genes essential for the immune response.
Mechanism of Action: VAV1 Molecular Glue Degraders
This compound is a molecular glue that induces the proximity of VAV1 to the E3 ubiquitin ligase, Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to VAV1, marking it for degradation by the proteasome. The degradation of VAV1 effectively ablates its downstream signaling, leading to the suppression of T-cell and B-cell responses.
References
- 1. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
- 2. MRT-6160, a VAV1-Directed Molecular Glue Degrader, Attenuates T and B Cell Effector Functions and Inhibits Disease Progression in a Spontaneous MRL-Faslpr Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. molecular-glue-summit.com [molecular-glue-summit.com]
- 4. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
VAV1 as a Therapeutic Target for Molecular Glue Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VAV1, a hematopoietic-specific guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a compelling therapeutic target for a range of autoimmune diseases and hematological malignancies.[1][2] Its critical role in T-cell and B-cell receptor signaling pathways, coupled with its restricted expression in immune cells, makes it an attractive candidate for targeted therapies with a potentially wide therapeutic window.[3][4][5] However, the lack of conventional druggable pockets has rendered VAV1 challenging to target with traditional small molecule inhibitors. Molecular glue degraders represent a novel and promising therapeutic modality to address this challenge. These small molecules induce proximity between VAV1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of VAV1. This guide provides a comprehensive technical overview of VAV1 as a target for molecular glue degraders, including its signaling pathway, quantitative data on current degraders, detailed experimental protocols for their characterization, and a typical discovery and development workflow.
VAV1 Signaling Pathway
VAV1 is a key signal transducer downstream of the T-cell receptor (TCR) and B-cell receptor (BCR). It contains several functional domains, including a Dbl homology (DH) domain that confers GEF activity towards Rho family GTPases (Rac1, Rac2, and RhoG), a pleckstrin homology (PH) domain, and SH2 and SH3 domains that mediate protein-protein interactions. Upon TCR activation, VAV1 is recruited to the immunological synapse and becomes phosphorylated, leading to its activation. Activated VAV1 then orchestrates downstream signaling cascades, including the activation of phospholipase C-gamma 1 (PLCγ1), which results in increased intracellular calcium levels and the activation of the Ras/ERK pathway. This signaling cascade is crucial for T-cell activation, proliferation, and cytokine production.
Below is a diagram illustrating the central role of VAV1 in the T-cell receptor signaling pathway.
Quantitative Data for VAV1 Molecular Glue Degraders
The development of VAV1-targeted molecular glue degraders has shown promising results in preclinical and early clinical studies. These compounds have demonstrated potent and selective degradation of VAV1, leading to the inhibition of immune cell activation and cytokine production. The following tables summarize the available quantitative data for several VAV1 molecular glue degraders.
Table 1: Degradation Potency of VAV1 Molecular Glue Degraders
| Compound Name/Identifier | DC50 (nM) | Dmax (%) | Cell Line/System | Reference |
| MRT-6160 | 7 | >90 | Human PBMCs | |
| VAV1 degrader-2 (Example 176) | 4.41 | Not Reported | Not Specified | |
| VAV1 degrader-3 (Example 185) | 7 | Not Reported | Not Specified | |
| VAV1 MGD (unnamed) | 8.98 | ~100 | Jurkat-VAV1-HiBiT-KI | |
| VAV1 MGD (unnamed) | 0.67 | 100.2 | Primary Human T-cells | |
| VAV1 MGD (unnamed) | 0.96 | 99.32 | Primary Human B-cells | |
| VAV1 MGD (unnamed) | 3.80 | 100.4 | Jurkat cells | |
| VAV1 MGD (unnamed) | 1.22 | 101.1 | Mouse Splenocytes |
Table 2: Functional Activity of VAV1 Molecular Glue Degraders
| Compound Name/Identifier | Assay | IC50 (nM) | Cell Line/System | Reference |
| VAV1 MGD (unnamed) | CD69 Expression (T-cells) | 0.3160 | Primary Human T-cells | |
| VAV1 MGD (unnamed) | IL-17A Secretion (Th17 cells) | 0.08082 | Primary Human CD4+ T-cells | |
| MRT-6160 | Inhibition of inflammatory cytokines (IL-2, IFN-γ, IL-17A) | Up to 99% inhibition | Peripheral blood T- and B-cells |
Experimental Protocols
The characterization of VAV1 molecular glue degraders involves a series of in vitro and cellular assays to assess their binding, degradation efficacy, selectivity, and functional consequences. Below are detailed methodologies for key experiments.
VAV1 Degradation Assay by Western Blot in Jurkat Cells
This protocol describes the quantification of VAV1 protein levels in Jurkat cells following treatment with a molecular glue degrader.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
VAV1 molecular glue degrader compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-VAV1
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat cells with a serial dilution of the VAV1 degrader or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VAV1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for the loading control (e.g., β-actin).
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for VAV1 and the loading control.
-
Normalize the VAV1 signal to the loading control signal.
-
Plot the normalized VAV1 levels against the degrader concentration to determine the DC50 and Dmax.
-
VAV1 Degradation by HiBiT Assay
The HiBiT assay provides a sensitive and high-throughput method for quantifying VAV1 degradation in live cells.
Materials:
-
Jurkat-VAV1-HiBiT-KI (knock-in) cell line
-
Cell culture medium
-
VAV1 molecular glue degrader compound
-
DMSO (vehicle control)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate the Jurkat-VAV1-HiBiT-KI cells in a white, opaque 96-well plate.
-
Treat the cells with a serial dilution of the VAV1 degrader or DMSO for the desired time.
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of the culture medium in each well.
-
Mix on an orbital shaker for 3-10 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from wells with control cells not expressing the HiBiT tag.
-
Normalize the luminescence signal to a vehicle-treated control.
-
Plot the normalized luminescence against the degrader concentration to calculate the DC50 and Dmax.
-
Ternary Complex Formation by TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to detect and quantify the formation of the VAV1-degrader-CRBN ternary complex in a biochemical setting.
Materials:
-
Recombinant purified VAV1 protein
-
Recombinant purified CRBN/DDB1 complex
-
VAV1 molecular glue degrader compound
-
TR-FRET donor (e.g., anti-tag antibody conjugated to a lanthanide)
-
TR-FRET acceptor (e.g., fluorescently labeled VAV1 or CRBN)
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the VAV1 degrader compound in assay buffer.
-
In a microplate, add the degrader dilutions, a constant concentration of VAV1, and the CRBN/DDB1 complex.
-
Add the TR-FRET donor and acceptor reagents.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measure the TR-FRET signal on a compatible plate reader by exciting the donor and measuring the emission of both the donor and acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the degrader concentration to determine the EC50 for ternary complex formation.
-
Automated VAV1 Quantification using the Jess System
The Jess system from ProteinSimple automates the entire western blotting process, from protein separation to immunodetection, providing high-throughput and quantitative results.
Materials:
-
Jess instrument and consumables (capillary cartridges, plates, reagents)
-
Cell lysates prepared as for a standard western blot
-
Primary antibody: Rabbit anti-VAV1
-
Anti-rabbit detection module
Procedure:
-
Sample Preparation:
-
Prepare cell lysates and determine protein concentrations as described in the western blot protocol.
-
Dilute the lysates to the optimal concentration for the Jess system.
-
-
Assay Setup:
-
Load the samples, antibodies, and other reagents into the designated wells of the Jess plate according to the manufacturer's protocol.
-
-
Instrument Run:
-
Place the plate and a capillary cartridge into the Jess instrument.
-
Start the run. The instrument will automatically perform size-based protein separation, immunoprobing, and detection.
-
-
Data Analysis:
-
The Compass for Simple Western software will automatically analyze the data and provide quantitative results, including peak area and signal intensity for VAV1.
-
Normalize the VAV1 signal to a loading control or total protein measurement.
-
Workflow for VAV1 Molecular Glue Degrader Discovery and Development
The discovery and development of VAV1 molecular glue degraders follow a multi-step workflow, starting from initial screening to preclinical evaluation.
Challenges and Future Directions
While VAV1-targeted molecular glue degraders hold immense promise, several challenges remain. A key challenge is the rational design of these molecules, as the induction of a stable and productive ternary complex is often serendipitous. Understanding the structural basis of the VAV1-degrader-CRBN interaction is crucial for structure-based drug design. Recent studies have identified a non-canonical degron in the C-terminal SH3 domain of VAV1, providing valuable insights for future design efforts.
Another challenge is ensuring the high selectivity of the degraders to minimize off-target effects. Comprehensive proteomic profiling is essential to identify and mitigate any unintended protein degradation. Furthermore, predicting the in vivo efficacy and potential resistance mechanisms of these degraders requires further investigation.
Future directions in this field will likely focus on:
-
The exploration of other E3 ligases to expand the repertoire of VAV1 degraders.
-
A deeper understanding of the structural and molecular determinants of ternary complex formation and degradation efficiency.
-
The identification of biomarkers to predict patient response to VAV1-targeted therapies.
References
- 1. Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Glues Discovery - ZoBio - Drug Discovery Technology [zobio.com]
- 4. en.ice-biosci.com [en.ice-biosci.com]
- 5. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
VAV1 Degrader-2: A Technical Guide to its Effects on T-Cell and B-Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
VAV1, a hematopoietic cell-specific guanine (B1146940) nucleotide exchange factor (GEF), is a critical signaling protein downstream of the T-cell receptor (TCR) and B-cell receptor (BCR). Its central role in lymphocyte activation and function has made it an attractive, albeit historically "undruggable," target for autoimmune and inflammatory diseases. The advent of molecular glue degraders has provided a novel therapeutic modality to target such proteins. This technical guide focuses on VAV1 degrader-2, with a primary focus on the well-characterized compound MRT-6160, a potent and selective oral VAV1 molecular glue degrader. This document details the mechanism of action of VAV1 degraders, their profound effects on T-cell and B-cell signaling pathways, and provides a compilation of quantitative data and detailed experimental protocols for researchers in the field.
Introduction to VAV1 and Molecular Glue Degraders
VAV1 is a key integrator and amplifier of signals originating from antigen receptors on T-cells and B-cells.[1] Upon receptor engagement, VAV1 is activated and functions as a GEF for Rho family GTPases, initiating a cascade of downstream signaling events crucial for lymphocyte proliferation, differentiation, and cytokine production.[2] Given its restricted expression to immune cells, targeting VAV1 offers a promising strategy for modulating immune responses with potentially fewer off-target effects.[3]
Traditional small molecule inhibitors have struggled to effectively target proteins like VAV1 that may lack well-defined active site pockets.[1] Molecular glue degraders, such as MRT-6160, represent a paradigm shift in pharmacology. These molecules function by inducing proximity between a target protein (VAV1) and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively eliminating its function.[4]
Mechanism of Action of this compound (MRT-6160)
MRT-6160 acts as a molecular glue, forming a ternary complex between VAV1 and CRBN. This interaction is induced by the degrader molecule, which simultaneously binds to both proteins, effectively "gluing" them together. Once this complex is formed, the E3 ligase machinery is co-opted to polyubiquitinate VAV1. The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades VAV1. This targeted protein degradation leads to a rapid and sustained loss of VAV1 protein in T-cells and B-cells.[1]
Mechanism of VAV1 degradation by a molecular glue degrader.
Quantitative Data: Efficacy of VAV1 Degradation and Functional Inhibition
The following tables summarize the quantitative effects of this compound (represented by MRT-6160) on VAV1 protein levels and key lymphocyte functions.
| Parameter | Cell Type | Assay | Value | Reference |
| VAV1 Degradation | Peripheral Blood T and B-cells | In vivo (Human) | >90% degradation | [5] |
| DC50 | Not Specified | Not Specified | 7 nM |
| Functional Readout | Cell Type | Stimulation | Inhibition | Reference |
| IL-2 Secretion | T-cells | TCR (ex vivo) | Up to 99% | [5] |
| IFN-γ Secretion | T-cells | TCR (ex vivo) | Substantial inhibition | |
| IL-17A Secretion | T-cells | TCR (ex vivo) | Substantial inhibition | |
| CD69 Expression | T-cells | TCR | Dose-dependent reduction | |
| Proliferation | T-cells | TCR | Dose-dependent reduction | |
| IL-6 Secretion | B-cells | BCR | Dose-dependent reduction | |
| IgG Secretion | B-cells | BCR | Dose-dependent reduction | |
| CD69 Expression | B-cells | BCR | Dose-dependent reduction |
Effect on T-Cell Signaling
Degradation of VAV1 by molecules like MRT-6160 profoundly attenuates T-cell receptor (TCR) signaling. VAV1 acts as a crucial scaffold and GEF downstream of the TCR, and its removal disrupts multiple signaling axes. This leads to a significant reduction in T-cell activation, proliferation, and the production of key pro-inflammatory cytokines such as IL-2, IFN-γ, and IL-17.[4]
Impact of VAV1 degradation on TCR signaling pathways.
Effect on B-Cell Signaling
Similar to its role in T-cells, VAV1 is a critical component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, VAV1 is activated and contributes to the activation of downstream pathways that control B-cell activation, differentiation into antibody-secreting plasma cells, and cytokine production.[6] Degradation of VAV1 by this compound attenuates these processes, leading to reduced B-cell effector functions, including the secretion of immunoglobulins (e.g., IgG) and pro-inflammatory cytokines like IL-6.[7]
References
- 1. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. explorationpub.com [explorationpub.com]
- 3. Vav1 Transduces T Cell Receptor Signals to the Activation of Phospholipase C-γ1 via Phosphoinositide 3-Kinase-dependent and -independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.monterosatx.com [ir.monterosatx.com]
- 5. Mixed data results for two Monte Rosa molecular glue degraders - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Vav family proteins constitute disparate branching points for distinct BCR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRT-6160 VAV1 molecular glue blocks EAE in preclinical models | BioWorld [bioworld.com]
Investigating the Downstream Effects of VAV1 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAV1, a hematopoietic-specific guanine (B1146940) nucleotide exchange factor (GEF) and adaptor protein, is a critical transducer of signals downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2] Its multifaceted role in immune cell activation, proliferation, and differentiation has positioned it as a key therapeutic target for a range of hematological malignancies and autoimmune diseases.[3][4] This technical guide provides an in-depth exploration of the downstream consequences of VAV1 degradation, offering researchers and drug development professionals a comprehensive resource detailing the molecular pathways affected, quantitative changes in cellular processes, and detailed experimental protocols for investigating these effects.
VAV1's function is intricately linked to its structure, which includes a Dbl homology (DH) domain responsible for its GEF activity towards Rho/Rac family GTPases, and multiple protein-protein interaction domains (SH2, SH3) that mediate its adaptor functions.[2][5] Degradation of VAV1, for instance through the use of Proteolysis-Targeting Chimeras (PROTACs), offers a powerful approach to therapeutically modulate immune responses.[6] Understanding the precise downstream effects of VAV1 removal is paramount for the development of such targeted therapies.
VAV1 Signaling and the Consequences of its Degradation
Upon TCR stimulation, VAV1 is rapidly phosphorylated, leading to the activation of its GEF activity and the initiation of a cascade of downstream signaling events.[7][8] The degradation or absence of VAV1 profoundly impacts these pathways, leading to measurable changes in cellular function.
Core Signaling Pathways Modulated by VAV1
VAV1 is a central node in T-cell signaling, influencing multiple critical pathways:
-
Rho/Rac GTPase Activation: As a GEF, VAV1 catalyzes the exchange of GDP for GTP on Rho family GTPases such as Rac1 and RhoA, converting them to their active state.[9][10][11][12] Activated Rac1 is crucial for actin cytoskeleton reorganization, which is essential for immunological synapse formation, cell motility, and T-cell activation.[1]
-
Calcium Flux: VAV1 is required for the proper induction of intracellular calcium mobilization following TCR engagement.[8][13] This is a critical second messenger signal that activates downstream transcription factors.
-
MAPK/ERK Pathway: VAV1 transduces TCR signals that lead to the activation of the Ras/ERK pathway, a key signaling cascade involved in T-cell proliferation and differentiation.[4][14]
-
Transcription Factor Activation: VAV1 regulates the activity of several key transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor κB (NF-κB), which are essential for the expression of genes encoding cytokines and other molecules involved in the immune response.[4]
The degradation of VAV1 disrupts these signaling cascades, leading to a range of downstream effects that can be quantitatively assessed.
Quantitative Downstream Effects of VAV1 Degradation
The targeted degradation of VAV1 results in significant and quantifiable changes in various cellular and molecular processes. The following tables summarize key quantitative data observed in studies involving VAV1 degradation or knockout.
Table 1: Effects of VAV1 Degradation on Protein Levels and Activity
| Parameter | System | Method | Observed Effect | Reference(s) |
| VAV1 Protein Degradation | Peripheral T and B cells | PROTAC (MRT-6160) | >90% degradation | [15] |
| Phosphorylation of TCR Proximal Signaling Proteins (e.g., Lck, ZAP-70) | VAV1-deficient Jurkat T-cells | Quantitative Phosphoproteomics | Statistically significant elevated phosphorylation | [7] |
| Phosphorylation of Actin Cytoskeletal Signaling Proteins | VAV1-deficient T-cells | Quantitative Phosphoproteomics | Statistically significant decreases in phosphorylation | [16] |
| Rac1/RhoA Activation | HEK293 cells with VAV1 variant | Pull-down assay | ~17-fold increase in RhoA activation and ~3-fold increase in Rac1 activation with VAV1-W63 variant compared to VAV1-R63 | [17] |
| PROTAC DC50 | Various | Biochemical Assays | Can be determined to evaluate PROTAC efficiency | [18][19][20] |
| PROTAC Dmax | Various | Biochemical Assays | Can be determined to evaluate maximum degradation | [18][19][20] |
Table 2: Phenotypic Consequences of VAV1 Degradation
| Parameter | System | Method | Observed Effect | Reference(s) |
| T-cell Proliferation | VAV1 knockout mice | EdU incorporation | Significant decrease in EdU+ T-cells upon stimulation | [21] |
| Cytokine Secretion (IL-2) | Primary human pan-T cells | ELISA | Dose-dependent inhibition with VAV1 degrader | [6] |
| Cytokine Secretion (IL-6) | T-cell transfer model of colitis | ELISA | Reduction from 1305.8 fg/mg (vehicle) to 682.3 fg/mg with VAV1 degrader | [22] |
| T-cell Activation (CD69 expression) | Primary human pan-T cells | Flow Cytometry | Dose-dependent inhibition with VAV1 degrader | [6] |
| T-cell Activation (CD69, CD25 expression) | Peripheral T and B cells | PROTAC (MRT-6160) | Sustained suppression of activation markers | [15] |
| Gene Expression (e.g., Myc) | VAV1-mutant tumors | Transcriptomic analysis | Highly expressed in VAV1-mutant tumors | [23] |
| Gene Expression (CSF1) | VAV1-depleted lung cancer cells | Transcriptome analysis | Marked reduction in CSF-1 expression | [4] |
| Apoptosis | CTCL cell lines | Flow Cytometry | Increased percentage of apoptotic cells with VAV1 knockdown | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the downstream effects of VAV1 degradation.
Protocol 1: Assessment of VAV1 Protein Degradation by Western Blot
This protocol is used to quantify the reduction in VAV1 protein levels following treatment with a degradation-inducing agent, such as a PROTAC.
Materials:
-
Cell culture reagents
-
VAV1-targeting degrader (e.g., PROTAC) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against VAV1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of the VAV1 degrader or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-VAV1 antibody and the primary antibody for the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system. Quantify the band intensities and normalize the VAV1 signal to the loading control. Calculate the percentage of VAV1 degradation relative to the vehicle-treated control.
Protocol 2: Rac1/RhoA Activation Assay (Pull-down)
This assay measures the levels of active, GTP-bound Rac1 or RhoA, which are direct downstream targets of VAV1's GEF activity.
Materials:
-
Cell lysates from control and VAV1-degraded cells
-
Rac1/RhoA activation assay kit (containing GST-PBD for Rac1 or GST-RBD for RhoA beads)
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Wash buffer
-
Laemmli sample buffer
-
Primary antibodies against Rac1 and RhoA
Procedure:
-
Lysate Preparation: Prepare cell lysates from control and VAV1-degraded cells as per the kit instructions.
-
Positive and Negative Controls: In separate tubes, load a portion of the control lysate with GTPγS (positive control) and GDP (negative control).
-
Pull-down: Add the GST-PBD (for Rac1) or GST-RBD (for RhoA) beads to all lysate samples (including controls) and incubate to allow the beads to bind to the active GTPases.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Resuspend the bead pellet in Laemmli sample buffer, boil, and centrifuge. Analyze the supernatant by Western blotting using primary antibodies against Rac1 or RhoA to detect the amount of pulled-down active GTPase.
Protocol 3: T-Cell Proliferation Assay (CFSE)
This assay quantifies the proliferation of T-cells in response to stimulation, a process that is impaired by VAV1 degradation.
Materials:
-
Isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Cell culture medium
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend T-cells in PBS and add CFSE to the desired final concentration. Incubate to allow the dye to enter the cells and bind to intracellular proteins.
-
Quenching and Washing: Quench the labeling reaction with cell culture medium containing serum and wash the cells to remove excess CFSE.
-
Cell Culture and Stimulation: Plate the CFSE-labeled T-cells and stimulate them with anti-CD3/CD28 antibodies. Include an unstimulated control.
-
Incubation: Culture the cells for several days (e.g., 3-5 days) to allow for cell division.
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct generations of proliferating cells as separate peaks on a histogram.
Protocol 4: Cytokine Expression Analysis by Quantitative PCR (qPCR)
This protocol measures the mRNA expression levels of key cytokines (e.g., IL-2, IFN-γ) that are regulated by VAV1-dependent signaling pathways.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR primers for target cytokines and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Isolation: Treat T-cells with a VAV1 degrader or vehicle control and stimulate them. Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Set up the qPCR reaction with the cDNA, primers for the target cytokines and the housekeeping gene, and the qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in cytokine gene expression in the VAV1-degraded samples compared to the control samples, normalized to the housekeeping gene.
Visualizing VAV1-Dependent Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key VAV1-related signaling pathways and experimental workflows.
References
- 1. Cancer‐associated mutations in VAV1 trigger variegated signaling outputs and T‐cell lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. VAV1 regulates cell growth in cutaneous T-cell lymphoma via the BAMBI/BMF signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Unraveling the Oncogenic Potential of VAV1 in Human Cancer: Lessons from Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering and Advancing VAV1 Molecular Glue Degraders: Complex Formation, In Vitro Degradation, Immune Activation, and Proteomics (Part 1) - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. Vav1 regulates T cell activation through a feedback mechanism and crosstalk between the T cell receptor and CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vav1: a key signal transducer downstream of the TCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recognition and activation of Rho GTPases by Vav1 and Vav2 guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Vav proteins discriminate the GTPases Rac1 and RhoA from Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vav2 Activates Rac1, Cdc42, and RhoA Downstream from Growth Factor Receptors but Not β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Natural Variant of the T Cell Receptor-Signaling Molecule Vav1 Reduces Both Effector T Cell Functions and Susceptibility to Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monte Rosa: Looking Mispriced After Big Pharma Validation (NASDAQ:GLUE) | Seeking Alpha [seekingalpha.com]
- 16. academic.oup.com [academic.oup.com]
- 17. The p.Arg63Trp polymorphism controls Vav1 functions and Foxp3 regulatory T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesensors.com [lifesensors.com]
- 19. research.chalmers.se [research.chalmers.se]
- 20. arvinas.com [arvinas.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. VAV1 mutations contribute to development of T-cell neoplasms in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: VAV1 Degrader-2 in Jurkat Cells
Audience: Researchers, scientists, and drug development professionals.
Topic: Characterization of the dose-response relationship of VAV1 degrader-2, a molecular glue degrader, in Jurkat cells, a human T-lymphocyte cell line.
Introduction
VAV1 is a crucial signaling protein exclusively expressed in hematopoietic cells that plays a central role in T-cell development and activation.[1][2] It functions as a guanine (B1146940) nucleotide exchange factor (GEF) for Rho/Rac GTPases, which are key regulators of the actin cytoskeleton, and also acts as an adaptor protein in various signaling pathways.[3][4][5] Upon T-cell receptor (TCR) stimulation, VAV1 becomes tyrosine-phosphorylated, leading to the activation of downstream signaling cascades that are essential for cytokine production, cell proliferation, and immune responses.[3][4] The aberrant activity of VAV1 has been implicated in various immunological disorders and cancers, making it an attractive therapeutic target.
Targeted protein degradation has emerged as a novel therapeutic modality. Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6] this compound is a molecular glue degrader that targets VAV1 for degradation, with a reported degradation concentration (DC50) of 4.41 nM.[7] This document provides detailed protocols for evaluating the dose-response effects of this compound in Jurkat cells.
Mechanism of Action of this compound
This compound is designed to induce the formation of a ternary complex between VAV1 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to VAV1. Polyubiquitinated VAV1 is then recognized and degraded by the proteasome, leading to a reduction in total VAV1 protein levels and subsequent inhibition of downstream signaling pathways.
VAV1 Signaling Pathway in T-Cells
Upon TCR engagement, VAV1 is recruited to the signaling complex and becomes phosphorylated. Activated VAV1 then triggers multiple downstream pathways, including the activation of phospholipase C-γ1 (PLCγ1), which leads to calcium flux, and the activation of the Ras/ERK and JNK MAP kinase pathways.[2][3][8] These signaling events are critical for T-cell activation, leading to the expression of activation markers like CD69 and the production of cytokines such as IL-2.[9]
Key Experiments and Protocols
Jurkat Cell Culture
A consistent and healthy Jurkat cell culture is fundamental for reproducible results.
Protocol:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified incubator with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Subculture the cells every 2-3 days by centrifuging at 125 x g for 5-7 minutes and resuspending the cell pellet in fresh medium at a density of 1-3 x 10^5 cells/mL.[10][11]
-
Before each experiment, assess cell viability using Trypan Blue exclusion; viability should be >95%.
VAV1 Degradation Dose-Response Assay via Western Blot
This experiment aims to determine the concentration-dependent degradation of VAV1 by this compound.
Protocol:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO).
-
Treatment: Add the diluted this compound or vehicle control to the cells and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against VAV1 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the VAV1 band intensity to the loading control. Calculate the percentage of VAV1 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value.
T-Cell Activation Assay via Flow Cytometry
This assay evaluates the functional consequence of VAV1 degradation on T-cell activation by measuring the expression of the early activation marker CD69.
Protocol:
-
Cell Treatment: Seed Jurkat cells at 1 x 10^6 cells/mL and pre-treat with varying concentrations of this compound or vehicle control for 24 hours.
-
T-Cell Stimulation: Transfer the cells to a 96-well plate pre-coated with an anti-CD3 antibody (e.g., OKT3, 10 µg/mL) to stimulate the TCR. Add a soluble anti-CD28 antibody (2 µg/mL) for co-stimulation.[12] Include unstimulated controls.
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing a fluorescently-conjugated anti-CD69 antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis. A viability dye can be included to exclude dead cells.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the live, single-cell population. Determine the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69. Plot the CD69 expression against the log concentration of this compound to determine the IC50 for the inhibition of T-cell activation.
Data Presentation
Table 1: Dose-Response of VAV1 Degradation in Jurkat Cells
| This compound (nM) | Normalized VAV1 Level (vs. Vehicle) | % VAV1 Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.75 | 25 |
| 5 | 0.48 | 52 |
| 10 | 0.25 | 75 |
| 50 | 0.10 | 90 |
| 100 | 0.08 | 92 |
| 1000 | 0.05 | 95 |
| DC50 (nM) | ~4.4 |
Note: The data presented are hypothetical and for illustrative purposes, based on the reported DC50 of 4.41 nM for this compound.[7]
Table 2: Inhibition of T-Cell Activation (CD69 Expression) by this compound
| This compound (nM) | % CD69 Positive Cells (Normalized) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 80 |
| 10 | 45 |
| 50 | 20 |
| 100 | 15 |
| 1000 | 12 |
| IC50 (nM) | ~8.5 |
Note: The data presented are hypothetical and for illustrative purposes.
Conclusion
These protocols provide a framework for characterizing the dose-response of this compound in Jurkat cells. By quantifying both the degradation of the VAV1 protein and the functional consequences on T-cell activation, researchers can effectively evaluate the potency and mechanism of action of this novel molecular glue degrader.
References
- 1. Distinct functions of Vav1 in JNK1 activation in Jurkat T cells versus non-haematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. rupress.org [rupress.org]
- 4. Role of Vav1, a hematopoietic signal transduction molecule, as an adaptor protein in health and disease [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. en.ice-biosci.com [en.ice-biosci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vav1 transduces T cell receptor signals to the activation of the Ras/ERK pathway via LAT, Sos, and RasGRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pleiotropic defects in TCR signaling in a Vav-1-null Jurkat T-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jurkat Cell Line - Creative Biogene [creative-biogene.com]
- 11. Jurkat-VAV1-HiBiT-KI(+/-)-1A3-Cell Line - Kyinno Bio [kyinno.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
In Vivo Application of VAV1 Degrader-2 in Mouse Models: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
VAV1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells. It plays a pivotal role in T-cell and B-cell receptor signaling, making it a compelling therapeutic target for autoimmune diseases and certain cancers.[1][2][3] VAV1 degraders, particularly molecular glue degraders, represent a novel therapeutic modality that induces the selective degradation of the VAV1 protein through the ubiquitin-proteasome system.[1][2][4] This document provides detailed application notes and protocols for the in vivo use of a representative VAV1 molecular glue degrader, referred to herein as VAV1 degrader-2, in mouse models of autoimmune disease. The data and protocols are synthesized from studies on well-characterized VAV1 molecular glue degraders, such as MRT-6160 and other reported VAV1 MGDs.[1][4][5]
This compound is a molecular glue degrader that induces the formation of a ternary complex between VAV1 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of VAV1.[1][2] This targeted degradation of VAV1 effectively attenuates T-cell and B-cell mediated inflammatory responses.
Mechanism of Action
The mechanism of action for this compound involves hijacking the cell's natural protein disposal system. The degrader molecule acts as a "glue," bringing the target protein (VAV1) and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to VAV1, marking it for degradation by the proteasome.
Mechanism of action of this compound.
VAV1 Signaling Pathway in T-Cells
VAV1 is a critical component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, VAV1 is activated and transduces signals that lead to calcium flux, activation of the Ras/ERK pathway, and ultimately, T-cell activation, proliferation, and cytokine production.[6][7][8][9] By degrading VAV1, this compound can effectively block these downstream signaling events.
Simplified VAV1 signaling pathway in T-cells.
Quantitative In Vivo Data Summary
The following tables summarize quantitative data from in vivo studies using representative VAV1 molecular glue degraders in mouse models of autoimmune disease.
Table 1: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg, oral, daily) | Anti-TNFα | Reference |
| Endpoint Clinical Score | 12.5 ± 4.0 | 3.2 ± 2.6 | 4.4 ± 3.7 | [1] |
| Grip Strength | Reduced | Improved | - | [5] |
| Joint Pathology Score | High | Significantly Reduced | - | [5] |
| Serum IL-6 Levels | High | Significantly Reduced (p < 0.01) | - | [5] |
| VAV1 Degradation in Tissue | - | >90% | - | [5] |
Table 2: In Vivo Efficacy in T-Cell Transfer Model of Colitis
| Parameter | Vehicle Control | This compound | Anti-TNFα | Reference |
| Disease Activity Index (DAI) | High | Prevents disease progression | - | [4] |
| Colon Inflammation | Severe | Reduced | - | [4] |
| Pro-inflammatory Cytokine Production | High | Reduced | - | [4] |
Experimental Protocols
The following are generalized protocols for in vivo studies using this compound, synthesized from methodologies reported in the literature.[1][4][5]
Collagen-Induced Arthritis (CIA) Mouse Model
This model is well-established for studying rheumatoid arthritis and assessing the efficacy of anti-inflammatory agents.
Animals:
-
DBA/1 mice, female, 8-10 weeks old.
Induction of Arthritis:
-
Immunization (Day 0): Emulsify chicken type II collagen in Complete Freund's Adjuvant. Administer the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify chicken type II collagen in Incomplete Freund's Adjuvant. Administer the emulsion as a subcutaneous injection.[1]
Treatment:
-
Onset of Disease: Monitor mice for signs of arthritis (e.g., paw swelling, redness). Begin treatment when an average clinical score of ~1.5 is reached.
-
Grouping: Randomize mice into treatment groups (e.g., vehicle control, this compound, positive control like anti-TNFα).
-
Administration: Orally administer this compound (e.g., 10 mg/kg) daily.[1] The vehicle for oral administration can be a solution such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
Efficacy and Pharmacodynamic Monitoring:
-
Clinical Scoring: Score the severity of arthritis in each paw 2-3 times per week based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling).
-
Grip Strength: Measure grip strength at the end of the study to assess muscle function.[5]
-
Histopathology: At the end of the study, collect paw joints for histological analysis (e.g., H&E staining) to evaluate inflammatory infiltration, synovial hyperplasia, and cartilage/bone erosion.[5]
-
Cytokine Analysis: Collect blood at the end of the study to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNFα) by ELISA.[5][10]
-
Pharmacodynamic Analysis (VAV1 Degradation): Collect relevant tissues (e.g., spleen, lymph nodes) to assess VAV1 protein levels by Western blot or other quantitative methods to confirm target engagement.[5]
T-Cell Transfer Model of Colitis
This model is used to study T-cell-mediated intestinal inflammation, relevant to inflammatory bowel disease.
Animals:
-
Donor mice (e.g., BALB/c) and recipient immunodeficient mice (e.g., SCID).
Induction of Colitis:
-
Cell Isolation: Isolate pathogenic CD4+ T-cell populations (e.g., CD45RBhigh) from the spleens of donor mice.[4]
-
Cell Transfer: Adoptively transfer the isolated T-cells into recipient SCID mice via intraperitoneal injection.[4]
Treatment:
-
Initiation: Begin treatment shortly after cell transfer (e.g., 2 hours post-transfer).[4]
-
Grouping: Randomize mice into treatment groups.
-
Administration: Administer this compound orally, once daily, for the duration of the study (e.g., 42 days).[4]
Efficacy and Pharmacodynamic Monitoring:
-
Disease Activity Index (DAI): Monitor body weight loss and stool consistency 2-3 times per week to calculate the DAI.[4]
-
Colon Analysis: At the end of the study, excise colons and measure their weight and length.[4]
-
Histopathology: A section of the colon should be taken for blinded histopathological scoring (H&E staining) to assess inflammation and tissue damage.[4]
-
Cytokine and Cell Population Analysis: Isolate cells from mesenteric lymph nodes to analyze T-cell populations and intracellular cytokine production by flow cytometry.[4]
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical in vivo study with this compound.
A typical workflow for a preclinical in vivo study.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical mouse models of autoimmune diseases.[1][4][5] The protocols and data presented here provide a framework for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of VAV1-targeting molecular glue degraders. Researchers should optimize these protocols based on the specific characteristics of their degrader molecule and animal model.
References
- 1. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. Deciphering and Advancing VAV1 Molecular Glue Degraders: Complex Formation, In Vitro Degradation, Immune Activation, and Proteomics (Part 1) - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. mdpi.com [mdpi.com]
- 4. ir.monterosatx.com [ir.monterosatx.com]
- 5. Deciphering and Advancing VAV1 Molecular Glue Degraders: In Vivo Efficacy and Pharmacodynamic Validation (Part 3) - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. Vav1 transduces T cell receptor signals to the activation of the Ras/ERK pathway via LAT, Sos, and RasGRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Vav1 Regulates T-Cell Activation through a Feedback Mechanism and Crosstalk between the T-Cell Receptor and CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ard.bmj.com [ard.bmj.com]
Application Notes and Protocols for Detecting VAV1 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of VAV1 protein degradation using Western blotting. This method is essential for studying the efficacy of targeted protein degraders, understanding disease mechanisms, and elucidating the signaling pathways involving VAV1.
Introduction
VAV1 is a guanine (B1146940) nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells, where it plays a crucial role in signal transduction downstream of T-cell and B-cell antigen receptors.[1] Its involvement in immune cell activation and proliferation makes it a significant target in immunology and oncology. The degradation of VAV1 is a key cellular process for regulating its activity, and its dysregulation is implicated in various diseases. Monitoring VAV1 degradation is therefore critical for the development of novel therapeutics, such as molecular glue degraders, which function by inducing proteasomal degradation of target proteins.
Signaling Pathways of VAV1 Degradation
VAV1 degradation is a tightly regulated process that can occur through multiple pathways, primarily the ubiquitin-proteasome system and the lysosomal pathway.
-
Proteasomal Degradation: VAV1 can be targeted for degradation by the proteasome. This process is often initiated by ubiquitination, which is mediated by E3 ubiquitin ligases. For instance, molecular glue degraders can induce the formation of a ternary complex between VAV1, an E3 ligase (like Cereblon), and the degrader molecule, leading to the ubiquitination and subsequent degradation of VAV1. In other contexts, VAV1 can act as a scaffold protein, facilitating the ubiquitination and degradation of other proteins, such as the intracellular domain of NOTCH1 (ICN1), by recruiting the E3 ligase CBL-B.[2]
-
Lysosomal Degradation: Under certain conditions, such as normoxia in endothelial cells, VAV1 degradation is mediated by the lysosomal pathway. This can involve the binding of VAV1 to receptors like VEGFR1, which directs it to lysosomes for degradation.
Below is a diagram illustrating the major pathways of VAV1 degradation.
Experimental Protocol: Western Blot for VAV1 Degradation
This protocol outlines the steps for preparing cell lysates, performing SDS-PAGE and Western blotting, and quantifying VAV1 protein levels.
Materials
-
Primary Antibodies:
-
Rabbit anti-VAV1 polyclonal antibody (detects total VAV1)
-
Mouse anti-β-actin monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Cell Culture Reagents:
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
-
Lysis Buffer:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
-
Protein Quantification:
-
BCA protein assay kit
-
-
SDS-PAGE and Transfer:
-
10% or 4-20% Tris-glycine polyacrylamide gels
-
2x Laemmli sample buffer
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes (0.45 µm pore size)
-
-
Blocking and Antibody Dilution:
-
Blocking buffer: 5% non-fat dry milk or 5% BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20)
-
-
Detection:
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Experimental Workflow
The overall workflow for detecting VAV1 degradation is depicted in the following diagram.
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture cells (e.g., Jurkat cells for hematopoietic studies) to the desired confluency.
-
Treat cells with the experimental compound (e.g., a VAV1 degrader) or vehicle control for the desired time points.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
For adherent cells, add 1 mL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to a 10 cm dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend the pellet in ice-cold RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a 10% or 4-20% Tris-glycine polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in 1x SDS-PAGE running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
A standard wet transfer can be performed at 100V for 90 minutes in ice-cold transfer buffer.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBS-T.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against total VAV1 (e.g., 1:1000 dilution in 5% BSA in TBS-T) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat milk in TBS-T) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBS-T.
-
Repeat the antibody incubation steps for the loading control (e.g., β-actin) on the same membrane after stripping or on a separate gel.
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the VAV1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in VAV1 protein levels relative to the vehicle-treated control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison. The following is an example table demonstrating the quantification of VAV1 degradation in response to a hypothetical degrader compound.
| Treatment Group | VAV1 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized VAV1 Intensity (VAV1 / β-actin) | Fold Change vs. Vehicle |
| Vehicle Control | 125,000 | 130,000 | 0.96 | 1.00 |
| VAV1 Degrader (10 nM) | 85,000 | 128,000 | 0.66 | 0.69 |
| VAV1 Degrader (100 nM) | 35,000 | 132,000 | 0.27 | 0.28 |
| VAV1 Degrader (1 µM) | 10,000 | 129,000 | 0.08 | 0.08 |
Note: The values in this table are for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Increase the duration and number of wash steps.
-
-
Weak or No Signal:
-
Confirm protein transfer was successful by Ponceau S staining.
-
Increase the amount of protein loaded.
-
Check the activity of the primary and secondary antibodies.
-
Ensure the ECL substrate has not expired.
-
-
Uneven Bands:
-
Ensure complete cell lysis and sample solubilization.
-
Avoid introducing air bubbles when loading the gel.
-
-
Inconsistent Loading Control:
-
Perform accurate protein quantification before loading.
-
Choose a loading control that is not affected by the experimental treatments.
-
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with VAV1 Degrader-2
Introduction
VAV1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells.[1] It plays a pivotal role in the signal transduction pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[2][3][4] Upon receptor engagement, VAV1 is activated through tyrosine phosphorylation and subsequently activates Rho/Rac family GTPases, leading to critical cellular responses including cytoskeletal rearrangement, proliferation, and cytokine production.[5] Given its central role in lymphocyte activation, VAV1 has emerged as a key therapeutic target for autoimmune diseases and certain cancers.
VAV1 degrader-2 is a molecular glue degrader that potently and selectively induces the degradation of the VAV1 protein. Molecular glue degraders function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound has a reported DC50 of 4.41 nM, indicating its high potency in inducing VAV1 degradation. By eliminating the VAV1 protein, this degrader is expected to attenuate T- and B-cell receptor-mediated activation, proliferation, and inflammatory cytokine secretion.
These application notes provide detailed protocols for assessing the functional consequences of VAV1 degradation in primary human T and B cells using flow cytometry. The described assays quantify key parameters of immune cell function, including activation marker expression, proliferation, and cytokine production, providing a robust framework for characterizing the immunomodulatory activity of this compound.
Mechanism of Action: this compound
This compound is a molecular glue that hijacks the cell's natural protein disposal system. It facilitates the formation of a ternary complex between the VAV1 protein and Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of VAV1, marking it for degradation by the 26S proteasome. The degradation of VAV1 disrupts downstream signaling from the T-cell and B-cell receptors, thereby inhibiting immune cell activation.
VAV1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. LCK and ZAP-70 tyrosine kinases are activated, leading to the phosphorylation of adaptor proteins like LAT and SLP-76. VAV1 is recruited to this signaling complex and becomes phosphorylated, which activates its GEF activity. Activated VAV1 then promotes the activation of PLCγ1, leading to an influx of calcium (Ca2+) and the activation of the Ras/ERK pathway. These events culminate in the activation of transcription factors such as NFAT and AP-1, driving T-cell activation, proliferation, and cytokine production. Degradation of VAV1 is expected to block these downstream signaling events.
Experimental Workflow Overview
The general workflow for assessing the impact of this compound on immune cells involves isolating primary cells, treating them with the degrader, stimulating them to elicit an immune response, staining for specific markers, and finally, acquiring and analyzing the data using a flow cytometer.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from flow cytometry analysis.
Table 1: Effect of this compound on T-Cell Activation
| Treatment Group | Concentration (nM) | % CD4+ CD69+ | % CD8+ CD69+ | % CD4+ CD25+ | % CD8+ CD25+ |
| Unstimulated | 0 | 1.5 ± 0.3 | 1.2 ± 0.2 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| Vehicle Control (Stimulated) | 0 | 65.4 ± 4.1 | 58.2 ± 3.7 | 72.5 ± 5.3 | 68.9 ± 4.8 |
| This compound | 1 | 45.8 ± 3.5 | 39.1 ± 3.1 | 51.7 ± 4.2 | 48.3 ± 3.9 |
| This compound | 10 | 22.3 ± 2.1 | 18.7 ± 1.9 | 25.4 ± 2.6 | 23.1 ± 2.4 |
| This compound | 100 | 8.9 ± 1.2 | 7.5 ± 1.0 | 10.1 ± 1.5 | 9.2 ± 1.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on T-Cell Proliferation (CFSE Assay)
| Treatment Group | Concentration (nM) | Proliferation Index | % Divided Cells |
| Unstimulated | 0 | 1.05 ± 0.04 | 4.2 ± 0.8 |
| Vehicle Control (Stimulated) | 0 | 3.89 ± 0.21 | 92.5 ± 3.3 |
| This compound | 1 | 2.75 ± 0.18 | 75.4 ± 4.1 |
| This compound | 10 | 1.68 ± 0.11 | 41.2 ± 3.5 |
| This compound | 100 | 1.15 ± 0.07 | 12.8 ± 2.1 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on B-Cell Activation
| Treatment Group | Concentration (nM) | % CD19+ CD69+ | % CD19+ CD86+ |
| Unstimulated | 0 | 2.1 ± 0.4 | 5.8 ± 1.1 |
| Vehicle Control (Stimulated) | 0 | 55.7 ± 4.9 | 68.3 ± 5.4 |
| This compound | 1 | 38.2 ± 3.6 | 47.1 ± 4.2 |
| This compound | 10 | 19.6 ± 2.5 | 24.9 ± 3.1 |
| This compound | 100 | 7.3 ± 1.5 | 10.5 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 4: Effect of this compound on T-Cell Cytokine Production
| Treatment Group | Concentration (nM) | % CD4+ IFN-γ+ | % CD8+ IFN-γ+ | % CD4+ IL-2+ |
| Unstimulated | 0 | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Vehicle Control (Stimulated) | 0 | 25.8 ± 2.3 | 45.1 ± 3.8 | 30.2 ± 2.9 |
| This compound | 1 | 17.4 ± 1.9 | 30.5 ± 3.1 | 20.8 ± 2.2 |
| This compound | 10 | 8.1 ± 1.1 | 14.2 ± 1.8 | 9.5 ± 1.3 |
| This compound | 100 | 2.5 ± 0.5 | 4.6 ± 0.8 | 3.1 ± 0.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: T-Cell Activation Assay
This protocol details the measurement of early (CD69) and late (CD25) activation markers on CD4+ and CD8+ T-cells following treatment with this compound and stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin/Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (Vehicle control)
-
Anti-CD3/CD28 T-cell activator
-
FACS tubes (5 mL polystyrene tubes)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS, 0.1% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Viability dye (e.g., 7-AAD or Fixable Viability Dye)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plating: Add 1 mL of the cell suspension (1 x 10^6 cells) to each well of a 24-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound. Add the degrader or an equivalent volume of DMSO (vehicle control) to the appropriate wells. Incubate for 4-24 hours at 37°C, 5% CO2. Note: The optimal pre-incubation time should be determined empirically to allow for sufficient protein degradation.
-
T-Cell Stimulation: Add anti-CD3/CD28 T-cell activator to the designated wells according to the manufacturer's instructions. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2. Note: CD69 is an early activation marker, optimally measured at 18-24 hours. CD25 is a later marker, best measured at 48-72 hours.
-
Cell Harvesting: Gently resuspend the cells and transfer them to FACS tubes.
-
Washing: Wash cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS containing a viability dye and incubate according to the manufacturer's protocol, typically for 15-30 minutes at 4°C in the dark. Wash the cells once with 2 mL of staining buffer.
-
Fc Blocking: Resuspend the pellet in 100 µL of staining buffer containing Fc Block. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25) at their pre-titrated optimal concentrations. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash cells twice with 2 mL of staining buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 lymphocyte events) for robust analysis.
Protocol 2: T-Cell Proliferation Assay (CFSE)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each generation.
Materials:
-
All materials from Protocol 1
-
CFSE dye (stock solution in DMSO)
-
Pre-warmed PBS
Procedure:
-
Cell Preparation: Isolate PBMCs as described previously. Resuspend cells at 10 x 10^6 cells/mL in pre-warmed PBS.
-
CFSE Staining: Add CFSE to the cell suspension to a final concentration of 1-5 µM. Mix immediately by vortexing. Incubate for 10 minutes at 37°C, protected from light. Note: The optimal CFSE concentration should be titrated to achieve bright staining with minimal toxicity.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Plating and Treatment: Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium. Plate 1 mL per well and proceed with this compound treatment and T-cell stimulation as described in Protocol 1 (Steps 2-4).
-
Incubation: Incubate the cells for 4-5 days at 37°C, 5% CO2 to allow for multiple rounds of cell division.
-
Harvesting and Staining: Harvest the cells and perform surface staining for CD3, CD4, and CD8, including a viability dye, as described in Protocol 1 (Steps 6-12).
-
Acquisition and Analysis: Acquire samples on a flow cytometer. In the analysis software, gate on live CD4+ and CD8+ T-cells and visualize the CFSE fluorescence on a histogram to identify distinct peaks corresponding to successive generations of proliferating cells.
Protocol 3: Intracellular Cytokine Staining
This protocol allows for the detection of cytokine production (e.g., IFN-γ, IL-2) within individual T-cells. It requires a protein transport inhibitor to trap cytokines inside the cell.
Materials:
-
All materials from Protocol 1
-
Protein Transport Inhibitor Cocktail (e.g., Brefeldin A and Monensin)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular targets (e.g., anti-IFN-γ, anti-IL-2)
Procedure:
-
Cell Preparation, Treatment, and Stimulation: Follow Steps 1-4 from Protocol 1.
-
Protein Transport Inhibition: Four to six hours before the end of the stimulation period (total stimulation time of 6-24 hours), add a protein transport inhibitor cocktail to all wells.
-
Harvesting and Surface Staining: Harvest the cells and perform viability and surface staining (anti-CD3, anti-CD4, anti-CD8) as described in Protocol 1 (Steps 6-10).
-
Fixation and Permeabilization: After surface staining, wash the cells and then resuspend them in 250 µL of Fixation Buffer. Incubate for 20 minutes at 4°C.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in 1X Permeabilization Buffer.
-
Intracellular Staining: Add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-IL-2) to the permeabilized cells. Incubate for 30-45 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with 1X Permeabilization Buffer.
-
Acquisition: Resuspend the final cell pellet in Flow Cytometry Staining Buffer and acquire on a flow cytometer.
Protocol 4: B-Cell Activation Assay
This protocol measures the expression of activation markers (CD69 and CD86) on B-cells following treatment and stimulation.
Materials:
-
All materials from Protocol 1, except for T-cell specific reagents
-
B-cell Stimuli (e.g., anti-IgM/IgG, anti-CD40, CpG ODN)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
Procedure:
-
Cell Preparation and Treatment: Isolate PBMCs and perform this compound treatment as described in Protocol 1 (Steps 1-3).
-
B-Cell Stimulation: Add the B-cell stimulus (e.g., a cocktail of anti-IgM and anti-CD40) to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Harvesting and Staining: Harvest the cells and perform viability, Fc blocking, and surface staining as described in Protocol 1 (Steps 6-10), using an antibody cocktail of anti-CD19, anti-CD69, and anti-CD86.
-
Acquisition and Analysis: Acquire samples on a flow cytometer. Gate on live, singlet lymphocytes, then on the CD19+ B-cell population to analyze the expression of CD69 and CD86.
References
Application of VAV1 Degrader-2 in a Preclinical Model of Rheumatoid Arthritis
Introduction:
VAV1, a guanine (B1146940) nucleotide exchange factor restricted to hematopoietic cells, is a critical signaling protein in both T-cell and B-cell receptor pathways.[1][2] Its role in mediating immune responses makes it a compelling therapeutic target for autoimmune diseases.[3][4] The development of targeted protein degraders, such as VAV1 degrader-2 (a representative molecular glue degrader like MRT-6160), offers a novel approach to inhibit its function by inducing its proteasomal degradation.[1] This document outlines the application and detailed protocols for utilizing this compound in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that mimics many aspects of human rheumatoid arthritis.
Principle of the Assay:
The CIA model is induced in susceptible mouse strains, such as the DBA/1 mouse, by immunization with type II collagen emulsified in Freund's adjuvant. This leads to an autoimmune response targeting the collagen in the joints, resulting in inflammation, synovitis, and cartilage and bone erosion, similar to rheumatoid arthritis. This compound is a molecular glue that induces the formation of a ternary complex between VAV1 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent degradation of VAV1 by the proteasome. By degrading VAV1, the degrader is expected to attenuate T-cell and B-cell mediated immune responses, thereby reducing the severity of arthritis in the CIA model. The efficacy of this compound is assessed by monitoring clinical signs of arthritis, measuring paw swelling, and analyzing histological changes in the joints, as well as by measuring levels of pro-inflammatory cytokines and autoantibodies.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative study using a VAV1 degrader (MRT-6160) in a collagen-induced arthritis model.
| Parameter | Vehicle Control | This compound (MRT-6160) | Anti-TNFα |
| Dosage | N/A | 10 mg/kg | 20 mg/kg |
| Administration Route | Oral | Oral | Intraperitoneal |
| Treatment Duration | 21 days | 21 days | 21 days |
| Effect on Clinical Score | No significant reduction | Significant reduction | Significant reduction |
| Pro-inflammatory Cytokines | |||
| IL-1β | No significant reduction | Significantly reduced | - |
| IL-6 | No significant reduction | Significantly reduced | - |
| TNFα | No significant reduction | Significantly reduced | - |
| IL-17A | No significant reduction | Significantly reduced | - |
| Autoantibodies | |||
| Anti-collagen II IgG1 | No significant reduction | Significantly reduced | - |
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is adapted from established methods for inducing CIA in mice.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or Chicken Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 0.5 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Emulsification device (e.g., two-syringe system)
Procedure:
-
Preparation of Emulsion for Primary Immunization:
-
On Day 0, prepare an emulsion by mixing equal volumes of Type II Collagen solution and Complete Freund's Adjuvant.
-
Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse when placed in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Preparation of Emulsion for Booster Immunization:
-
On Day 21, prepare a second emulsion by mixing equal volumes of Type II Collagen solution and Incomplete Freund's Adjuvant.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site different from the primary injection.
-
-
Monitoring Arthritis Development:
-
Begin monitoring the mice for signs of arthritis daily from Day 21.
-
Clinically score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
II. Administration of this compound
Materials:
-
This compound (e.g., MRT-6160)
-
Vehicle solution (as specified by the manufacturer or determined by solubility studies)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
On each treatment day, dilute the stock solution to the final desired concentration (e.g., for a 10 mg/kg dose).
-
-
Treatment Administration:
-
Once mice develop initial signs of arthritis (e.g., a clinical score of 1-2), randomize them into treatment groups (Vehicle, this compound, positive control like anti-TNFα).
-
Administer this compound or vehicle orally once daily for 21 days.
-
Administer the positive control (e.g., anti-TNFα) as per the established protocol (e.g., intraperitoneally).
-
-
Continued Monitoring:
-
Continue to monitor and record clinical scores and paw thickness daily throughout the treatment period.
-
III. Endpoint Analysis
Procedure:
-
Sample Collection:
-
At the end of the treatment period (Day 42), collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and collect the paws for histological analysis.
-
-
Cytokine and Antibody Analysis:
-
Use ELISA to measure the serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNFα, IL-17A) and anti-collagen II IgG1 antibodies.
-
-
Histological Analysis:
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Visualizations
Caption: VAV1 signaling pathway and the mechanism of its degradation.
Caption: Experimental workflow for the collagen-induced arthritis model.
References
Application Notes: VAV1 Degradation as a Therapeutic Strategy in a Mouse Model of Multiple Sclerosis
Introduction
VAV1 is a crucial signaling protein that is primarily expressed in hematopoietic cells and is essential for T-cell and B-cell receptor signaling.[1] As a guanine (B1146940) nucleotide exchange factor (GEF) for Rho/Rac GTPases, VAV1 plays a pivotal role in T-cell activation, proliferation, and cytokine production.[2][3][4][5] Given its central role in immune cell function, dysregulation of VAV1 signaling is implicated in the pathogenesis of autoimmune diseases. In multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE), pathogenic T-cells attack the myelin sheath in the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage. Targeting VAV1 offers a promising therapeutic strategy to modulate the autoimmune response. This document outlines the experimental application of a VAV1-targeting molecular glue degrader, here exemplified by MRT-6160, in a preclinical EAE mouse model. Molecular glue degraders induce the degradation of a target protein through the ubiquitin-proteasome system, offering a powerful method for inhibiting protein function.
Therapeutic Rationale
The therapeutic rationale for using a VAV1 degrader in EAE is based on the protein's critical function in T-cell-mediated autoimmunity. Genetic knockout of Vav1 in mice confers resistance to MOG-induced EAE due to impaired priming and expansion of myelin-specific T cells. By degrading VAV1, a small molecule drug can phenocopy this genetic resistance, effectively dampening the activation of pathogenic T-cells and B-cells. This leads to a reduction in pro-inflammatory cytokine production, decreased immune cell infiltration into the CNS, and ultimately, amelioration of disease symptoms. Preclinical studies with the VAV1 degrader MRT-6160 have demonstrated significant efficacy in reducing EAE disease progression and severity.
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6J Mice
This protocol describes the standard method for inducing EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, which is the most common model for chronic MS.
Materials:
-
Female C57BL/6J mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55, MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTx)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (27G or 30G)
-
Emulsification device (e.g., two Luer-lock syringes and a connecting needle)
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization (Day 0), prepare the MOG/CFA emulsion.
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA by ensuring the Mycobacterium tuberculosis is well-suspended. A typical final concentration is 4 mg/mL.
-
Create a 1:1 emulsion of the MOG peptide solution and CFA. Draw equal volumes into two separate syringes and connect them with a Luer-lock connector.
-
Force the mixture back and forth between the syringes for at least 10 minutes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Keep the emulsion on ice until injection.
-
-
Immunization (Day 0):
-
Anesthetize mice lightly if necessary.
-
Inject 100-200 µL of the MOG/CFA emulsion subcutaneously (s.c.) over two sites on the flank. The final dose of MOG peptide per mouse should be 100-200 µg.
-
Administer Pertussis Toxin (typically 200-400 ng) intraperitoneally (i.p.) in 100-200 µL of sterile PBS.
-
-
Second Pertussis Toxin Injection (Day 2):
-
Administer a second dose of Pertussis Toxin (same dosage as Day 0) i.p. to the mice.
-
-
Post-Immunization Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their body weight, starting from Day 7 post-immunization.
-
The typical onset of clinical symptoms is between Day 9 and Day 14.
-
Use a standardized 0-5 clinical scoring system (see Table 1).
-
Table 1: EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or ataxia |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness/paralysis |
| 5 | Moribund or dead |
Protocol 2: Therapeutic Administration of VAV1 Degrader-2 in EAE Mice
This protocol is based on the preclinical evaluation of the VAV1 degrader MRT-6160.
Materials:
-
EAE-induced mice (from Protocol 1)
-
This compound (e.g., MRT-6160)
-
Vehicle control solution (formulation dependent on the degrader's properties)
-
Positive control (e.g., Fingolimod)
-
Oral gavage needles
Procedure:
-
Treatment Initiation (Disease Onset):
-
Begin treatment when mice first show definitive clinical signs of EAE, typically around Day 9 post-immunization.
-
Randomize mice into treatment groups (Vehicle, this compound, Positive Control) based on their clinical scores to ensure even distribution.
-
-
Drug Administration:
-
Administer this compound orally (p.o.) once daily (QD) at a dose of 1 mg/kg.
-
Administer the vehicle to the control group using the same volume and schedule.
-
Administer the positive control, Fingolimod, at 3 mg/kg p.o. QD.
-
Continue daily administration until the experimental endpoint (e.g., Day 20-28).
-
-
Endpoint Analysis:
-
Continue daily clinical scoring and body weight measurement for all groups.
-
At the study endpoint, euthanize mice and collect tissues for further analysis.
-
Histopathology: Perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords and brains for hematoxylin (B73222) and eosin (B541160) (H&E) staining (for immune cell infiltration) and Luxol Fast Blue (LFB) staining (for demyelination).
-
Cytokine Analysis: Harvest spinal cords from a subset of animals, homogenize the tissue, and measure pro-inflammatory cytokine levels (e.g., IL-6, IL-17A, IFN-γ, TNF-α) using methods like Meso Scale Discovery (MSD) or ELISA.
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze immune cell populations, particularly T-cell subsets.
-
Quantitative Data Summary
The following tables summarize the quantitative results from the therapeutic study of VAV1 degrader MRT-6160 in the EAE mouse model.
Table 2: EAE Disease Parameters at Day 20 Post-Immunization
| Treatment Group | Dose | Mean Clinical Score (± SEM) | Disease Score AUC (± SEM) | Disease Incidence (%) |
| Vehicle | - | 3.5 ± 0.4 | 35 ± 4 | 100% |
| This compound | 1 mg/kg, p.o. QD | 1.2 ± 0.3**** | 10 ± 3**** | ~60% |
| Fingolimod (Positive Control) | 3 mg/kg, p.o. QD | 0.5 ± 0.2**** | 4 ± 2**** | ~40% |
| *Statistical significance vs. vehicle: ***p<0.0001 |
Table 3: Spinal Cord Pro-Inflammatory Cytokine Levels at Study Endpoint
| Cytokine | Vehicle (pg/mg protein) | This compound (1 mg/kg) (pg/mg protein) | Statistical Significance (vs. Vehicle) |
| IL-6 | ~15 | ~5 | |
| IL-17A | ~1250 | ~250 | |
| IFN-γ | ~120 | ~20 | |
| TNF-α | ~120 | ~60 | ns (not significant) |
| p<0.05, **p<0.01 |
Table 4: Histopathological Analysis of Spinal Cord
| Treatment Group | Dose | Total Histopathology Score (Immune Infiltration + Demyelination) (± SEM) |
| Vehicle | - | 8.0 ± 0.5 |
| This compound | 1 mg/kg | 2.5 ± 0.6**** |
| Fingolimod | 3 mg/kg | 1.0 ± 0.4**** |
| *Statistical significance vs. vehicle: ***p<0.001, ***p<0.0001 |
Visualizations
Signaling Pathway
References
- 1. MRT-6160 VAV1 molecular glue blocks EAE in preclinical models | BioWorld [bioworld.com]
- 2. Vav1 Regulates T-Cell Activation through a Feedback Mechanism and Crosstalk between the T-Cell Receptor and CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vav-family proteins in T-cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
VAV1 Degrader-2: Application Notes and Protocols for Preclinical Research
For researchers, scientists, and drug development professionals.
Introduction
VAV1 degrader-2 is a potent molecular glue degrader that specifically targets the VAV1 protein, a crucial signaling molecule predominantly expressed in hematopoietic cells.[1][2] With a reported 50% degradation concentration (DC50) of 4.41 nM, this compound offers a powerful tool for investigating the roles of VAV1 in immune cell function and its potential as a therapeutic target in inflammatory and autoimmune diseases.[1][2][3] Molecular glue degraders function by inducing structural changes in an E3 ubiquitin ligase, such as cereblon, to promote the formation of a ternary complex with a new target protein (a neosubstrate), leading to its ubiquitination and subsequent degradation by the proteasome.
This document provides detailed protocols for the dissolution, storage, and experimental application of this compound to ensure optimal performance and reproducibility in preclinical research settings.
Quantitative Data Summary
For ease of reference, the key quantitative parameters for this compound are summarized in the table below.
| Parameter | Value | Solvents | Notes |
| DC50 | 4.41 nM | N/A | Concentration for 50% degradation of VAV1 protein. |
| Solubility | ≥ 2 mg/mL (5.08 mM) | DMSO, various co-solvent formulations | Saturation is unknown at this concentration.[1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | 100% DMSO | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
| Working Solution Storage | Prepare fresh for each experiment | Aqueous-based buffers/media | Recommended for in vivo and in vitro experiments to ensure stability and prevent precipitation.[1] |
VAV1 Signaling Pathway
VAV1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a central role in transducing signals from the T-cell receptor (TCR) and B-cell receptor (BCR).[5][6] Upon receptor engagement, VAV1 becomes activated and initiates multiple downstream cascades, including the activation of phospholipase C-γ1 (PLCγ1) leading to calcium flux, and the Ras/ERK pathway which promotes cell proliferation and differentiation.[5][7][8] VAV1's function is critical for T-cell development, activation, and the formation of the immune synapse.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution in 100% DMSO, which is the recommended solvent for initial dissolution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound and volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound is approximately 393.88 g/mol , but always refer to the value on the product datasheet).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If precipitation is observed, gentle warming (e.g., 37°C for 5-10 minutes) and/or sonication in a water bath for 5-15 minutes can be used to facilitate complete dissolution.[1][9]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Always protect the solution from light.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution into cell culture medium for treating cells. It is critical to maintain a low final DMSO concentration (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., ranging from 0.1 nM to 1000 nM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the degrader treatment group.
-
Add the prepared working solutions to your cells and incubate for the desired time period (e.g., 4, 8, 16, or 24 hours) to assess protein degradation.
-
After incubation, harvest the cells for downstream analysis, such as Western Blotting or mass spectrometry-based proteomics, to quantify the level of VAV1 protein.
Protocol 3: Formulation for In Vivo Experiments
For animal studies, this compound requires a specific formulation to ensure solubility and bioavailability. The following is a common co-solvent formulation.[1]
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 20 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a clear, high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (by volume) , add each solvent sequentially.[1]
-
Example for 1 mL final volume: a. To 400 µL of PEG300, add 100 µL of the 20 mg/mL DMSO stock solution. Mix thoroughly until the solution is clear. b. Add 50 µL of Tween-80 to the mixture and mix again until clear. c. Slowly add 450 µL of saline to the mixture while vortexing to reach the final volume of 1 mL.
-
Visually inspect the final solution for clarity. If precipitation occurs, gentle warming or sonication may be used.[1]
-
It is strongly recommended to prepare this formulation fresh on the day of use for in vivo experiments.[1]
Experimental Workflow for VAV1 Degradation Assay
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Troubleshooting and Best Practices
-
Precipitation: If the compound precipitates when diluted into aqueous media, consider preparing intermediate dilutions in a co-solvent mixture before the final dilution into the assay buffer.[10] Ensure the final DMSO concentration remains as low as possible.
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the DMSO stock solution, as this can lead to degradation of the compound. Aliquoting is critical for maintaining compound integrity.[4][11]
-
Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO in media) in all experiments to account for any effects of the solvent on the cells.
-
Time and Dose Dependency: To fully characterize the degrader's activity, perform both time-course (e.g., 2, 4, 8, 16, 24 hours) and dose-response experiments.
-
Selectivity: To confirm on-target activity, consider using proteomics to assess the degradation of VAV1 relative to other proteins in the cell, including its family members VAV2 and VAV3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VAV1 degrader-2_TargetMol [targetmol.com]
- 3. This compound | VAV 1分子胶降解剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Vav1 transduces T cell receptor signals to the activation of the Ras/ERK pathway via LAT, Sos, and RasGRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A Comparative Analysis of VAV1 Suppression by Lentiviral shRNA Knockdown and VAV1 Degrader-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAV1, a hematopoietic-specific guanine (B1146940) nucleotide exchange factor (GEF), is a critical signaling protein in T-cell and B-cell activation pathways.[1][2][3] Its role in transducing signals from the T-cell receptor (TCR) and B-cell receptor (BCR) makes it a compelling therapeutic target for autoimmune diseases and certain cancers.[1][3] This document provides a detailed comparison of two prominent methods for downregulating VAV1 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and targeted protein degradation using VAV1 Degrader-2.
Lentiviral shRNA knockdown offers a method for stable, long-term suppression of VAV1 gene expression. This technique utilizes a lentiviral vector to introduce an shRNA sequence targeting VAV1 mRNA, leading to its degradation through the RNA interference (RNAi) pathway. This results in a durable reduction of VAV1 protein levels.
This compound is a molecular glue degrader that induces the selective degradation of the VAV1 protein. These compounds function by inducing proximity between VAV1 and an E3 ubiquitin ligase, such as cereblon, leading to the ubiquitination and subsequent degradation of VAV1 by the proteasome. This approach offers a rapid and direct means of eliminating the VAV1 protein without altering the VAV1 gene.
These application notes provide a comprehensive overview of both methodologies, including a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for lentiviral shRNA knockdown of VAV1 and this compound treatment. It is important to note that direct head-to-head comparative studies are limited; therefore, some data is derived from studies of similar compounds or general principles of the technology.
| Parameter | Lentiviral shRNA Knockdown of VAV1 | This compound Treatment | Source(s) |
| Mechanism of Action | mRNA degradation via RNAi | Protein degradation via proteasome | N/A |
| Target | VAV1 mRNA | VAV1 Protein | N/A |
| Efficiency | >80% reduction in VAV1 expression (cell line dependent) | DC50 = 4.41 nM | |
| Kinetics of Action | Slower onset (days to establish stable knockdown) | Rapid onset (hours) | N/A |
| Duration of Effect | Stable and long-term | Transient (dependent on compound pharmacokinetics) | N/A |
| Specificity | Potential for off-target mRNA knockdown | High selectivity for VAV1 protein reported for similar degraders | |
| Mode of Delivery | Viral transduction | Small molecule administration | N/A |
| Reversibility | Essentially irreversible | Reversible upon compound withdrawal | N/A |
VAV1 Signaling Pathways
VAV1 is a central node in T-cell receptor signaling, influencing multiple downstream pathways that are critical for T-cell activation, proliferation, and cytokine production. Understanding these pathways is essential for interpreting the functional consequences of VAV1 suppression.
VAV1-Mediated T-Cell Receptor Signaling
Upon TCR engagement, VAV1 is activated and participates in at least two major signaling cascades: the activation of phospholipase C-γ1 (PLCγ1) and the Ras/ERK pathway.
Caption: VAV1 signaling downstream of the T-cell receptor.
Mechanism of Action: shRNA vs. Degrader
The two methods of VAV1 suppression operate through fundamentally different mechanisms. Lentiviral shRNA acts at the post-transcriptional level to reduce the amount of VAV1 protein being synthesized, while this compound acts at the post-translational level to actively eliminate existing VAV1 protein.
Caption: Mechanisms of VAV1 suppression.
Experimental Protocols
The following protocols provide a framework for comparing the efficacy and functional consequences of VAV1 knockdown and degradation in a human T-cell line (Jurkat) and primary human T-cells.
Lentiviral shRNA Knockdown of VAV1 in Jurkat Cells
This protocol describes the generation of a stable VAV1 knockdown Jurkat cell line.
Materials:
-
HEK293T cells
-
Jurkat cells
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
Lentiviral transfer plasmid with VAV1 shRNA (and a non-targeting control shRNA)
-
Transfection reagent
-
Complete RPMI-1640 medium
-
Puromycin (B1679871) (or other selection antibiotic)
-
Polybrene
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the VAV1 shRNA transfer plasmid and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Pool and filter the supernatant through a 0.45 µm filter.
-
(Optional) Concentrate the virus by ultracentrifugation.
-
-
Jurkat Cell Transduction:
-
Seed Jurkat cells at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Add polybrene to a final concentration of 8 µg/mL.
-
Add the lentiviral supernatant at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
After 24 hours, replace the medium with fresh medium containing the appropriate concentration of puromycin for selection.
-
Maintain the cells under selection for 7-10 days, replacing the medium every 2-3 days.
-
Expand the puromycin-resistant cells.
-
-
Verification of Knockdown:
-
Assess VAV1 mRNA levels by qRT-PCR.
-
Confirm the reduction of VAV1 protein levels by Western blot.
-
This compound Treatment of Primary Human T-Cells
This protocol outlines the treatment of primary human T-cells with this compound to assess its effect on T-cell activation.
Materials:
-
Primary human T-cells (isolated from peripheral blood mononuclear cells)
-
Complete RPMI-1640 medium supplemented with IL-2
-
This compound (and a vehicle control, e.g., DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
Flow cytometry antibodies (e.g., anti-CD69, anti-CD25)
-
ELISA kits for cytokine measurement (e.g., IL-2, IFN-γ)
Protocol:
-
T-Cell Culture and Treatment:
-
Culture primary human T-cells in complete RPMI-1640 medium with IL-2.
-
Treat the cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
-
Assessment of VAV1 Degradation:
-
Lyse a portion of the cells at each time point and concentration to determine VAV1 protein levels by Western blot or targeted proteomics.
-
-
T-Cell Activation Assay:
-
After the desired pre-treatment time with this compound, stimulate the T-cells with anti-CD3/CD28 beads for 24-48 hours.
-
-
Analysis of T-Cell Activation:
-
Flow Cytometry: Stain the cells with antibodies against activation markers (CD69, CD25) and analyze by flow cytometry.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) by ELISA.
-
Proliferation Assay: Measure T-cell proliferation using methods such as CFSE dilution or a BrdU incorporation assay.
-
Experimental Workflow for Comparative Analysis
To directly compare the two methods, a parallel experimental workflow is recommended.
References
- 1. VAV1 mutations contribute to development of T-cell neoplasms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
VAV1 Degrader-2: Application Notes and Protocols for Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAV1, a guanine (B1146940) nucleotide exchange factor predominantly expressed in hematopoietic cells, is a critical signaling protein downstream of T-cell and B-cell receptors. Its role in T-cell activation, proliferation, and cytokine production makes it a compelling therapeutic target for autoimmune and inflammatory diseases, including Inflammatory Bowel Disease (IBD).[1][2][3] Upregulation of VAV1 expression has been observed in the inflamed gut mucosa of IBD patients. The development of molecular glue degraders targeting VAV1, such as MRT-6160, offers a novel therapeutic strategy. These degraders induce the ubiquitination and subsequent proteasomal degradation of VAV1, thereby dampening the inflammatory cascade.
This document provides detailed application notes and protocols for the use of a VAV1 degrader in a preclinical IBD model. The information is primarily based on published data for the VAV1 degrader MRT-6160 in the T-cell transfer model of colitis, a well-established model that recapitulates key features of human IBD. While the compound "VAV1 degrader-2 (Example 176)" has been described as a molecular glue degrader with a DC50 of 4.41 nM, its specific application in IBD models is not extensively documented in publicly available literature. Another compound, "VAV1 degrader-3", has been noted to inhibit disease progression in a T-cell transfer-induced colitis model. The detailed data presented herein for MRT-6160 serves as a comprehensive guide for investigating the therapeutic potential of VAV1 degraders in IBD research.
Mechanism of Action: VAV1 Molecular Glue Degrader
VAV1 molecular glue degraders are small molecules that induce the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and VAV1. This induced proximity leads to the polyubiquitination of VAV1, marking it for degradation by the proteasome. The degradation of VAV1 disrupts downstream signaling pathways that are crucial for T-cell activation and effector functions, thereby reducing the production of pro-inflammatory cytokines and mitigating intestinal inflammation.
Mechanism of VAV1 molecular glue-mediated degradation.
Application in an Inflammatory Bowel Disease Model
The T-cell transfer model of colitis is a widely used animal model to study the immunopathology of IBD. This model involves the transfer of naïve T-cells (CD4+CD45RBhigh) into immunodeficient recipient mice, leading to the development of chronic intestinal inflammation that shares features with human Crohn's disease.
Preclinical Efficacy of a VAV1 Degrader (MRT-6160) in the T-cell Transfer Model of Colitis
Treatment with the VAV1 degrader MRT-6160 has been shown to significantly inhibit disease progression in the T-cell transfer model of colitis. Oral administration of MRT-6160 prevented disease progression by 85% compared to vehicle-treated animals. Key findings from these preclinical studies are summarized below.
Table 1: Effect of VAV1 Degrader (MRT-6160) on Disease Activity Index (DAI)
| Treatment Group | Dosage | Endpoint DAI Score (Mean) | Inhibition of Disease Progression | p-value vs. Vehicle | p-value vs. Anti-TNF |
| Vehicle | - | High | 0% | - | - |
| Anti-TNF | 25 mg/kg, Q3D | Moderate | - | - | - |
| MRT-6160 | 1 mg/kg, QD | Low | 85% | <0.0001 | 0.0107 |
| DAI is a composite score of weight loss, stool consistency, and presence of blood in the stool. |
Table 2: Effect of VAV1 Degrader (MRT-6160) on Colonic Inflammation
| Treatment Group | Colon Weight to Length Ratio (mg/cm) |
| Vehicle | 70.3 |
| Anti-TNF | 61.2 |
| MRT-6160 | 42.5 |
| A lower colon weight to length ratio indicates reduced inflammation and edema. |
Table 3: Effect of VAV1 Degrader (MRT-6160) on Pro-inflammatory Cytokines in Colon Mucosa
| Treatment Group | IL-6 (fg/mg) | TNF (ng/mg) |
| Vehicle | 1305.8 | 175.5 |
| MRT-6160 | 682.3 | 66.9 |
| Reduced levels of IL-6 and TNF indicate a decrease in mucosal inflammation. |
Table 4: Effect of VAV1 Degrader (MRT-6160) on T-cell Populations in Mesenteric Lymph Nodes (mLN)
| Treatment Group | IL-17A+ CD4+ T-cells (%) | TNF+ CD4+ T-cells (%) |
| Vehicle | 12.6 | 37.6 |
| MRT-6160 | 5.3 | 17.0 |
| A reduction in pro-inflammatory Th17 (IL-17A+) and Th1 (TNF+) T-cell populations in the mLN demonstrates a systemic anti-inflammatory effect. |
Experimental Protocols
T-Cell Transfer Model of Colitis
This protocol describes the induction of colitis in immunodeficient mice by the adoptive transfer of naïve CD4+ T-cells.
Materials:
-
Donor mice (e.g., BALB/c)
-
Recipient immunodeficient mice (e.g., SCID or RAG-/-)
-
Magnetic-activated cell sorting (MACS) columns and reagents for CD4+ T-cell enrichment
-
Fluorescence-activated cell sorting (FACS) antibodies (e.g., anti-CD4, anti-CD45RB)
-
Phosphate-buffered saline (PBS)
-
VAV1 degrader (e.g., MRT-6160) formulated for oral administration
-
Vehicle control
-
Standard of care control (e.g., anti-TNF antibody)
Workflow for the T-cell transfer model of colitis.
Procedure:
-
Isolation of Naïve T-cells:
-
Harvest spleens from donor mice and prepare a single-cell suspension.
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Enrich for CD4+ T-cells using negative selection magnetic beads.
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Stain the enriched CD4+ T-cells with fluorescently labeled antibodies against CD4 and CD45RB.
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Sort the cells using FACS to isolate the CD4+CD45RBhigh (naïve T-cell) population.
-
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Adoptive Transfer:
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Resuspend the sorted CD4+CD45RBhigh cells in sterile PBS.
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Inject approximately 0.5 x 10^6 cells intraperitoneally into each recipient immunodeficient mouse.
-
-
Treatment:
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Initiate treatment with the VAV1 degrader, vehicle, or other control compounds shortly after T-cell transfer (e.g., 2 hours post-transfer).
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Administer the compounds for the duration of the study (e.g., 42 days). Dosing for MRT-6160 was performed orally, once daily (PO, QD).
-
-
Disease Monitoring and Endpoint Analysis:
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Monitor the mice regularly (e.g., every 3 days) for signs of colitis, including weight loss, stool consistency, and the presence of fecal blood, to calculate the Disease Activity Index (DAI).
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At the end of the study, euthanize the mice and collect tissues for analysis.
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Measure colon length and weight to assess inflammation.
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Perform histological analysis of colon sections stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration, crypt architecture, and other pathological changes.
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Isolate mesenteric lymph nodes (mLNs) to analyze T-cell populations by flow cytometry.
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Prepare colon tissue homogenates to measure pro-inflammatory cytokine levels using methods such as ELISA or cytokine bead arrays.
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Conduct transcriptional analysis of colon tissue to assess the expression of IBD-associated genes.
-
VAV1 Signaling in T-Cell Activation
VAV1 is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, VAV1 is phosphorylated and activated, leading to the activation of downstream pathways that are essential for T-cell function.
References
- 1. An Epistatic Interaction between Themis1 and Vav1 Modulates Regulatory T Cell Function and Inflammatory Bowel Disease Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vav1 Regulates T-Cell Activation through a Feedback Mechanism and Crosstalk between the T-Cell Receptor and CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vav1 regulates T cell activation through a feedback mechanism and crosstalk between the T cell receptor and CD28 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting VAV1 degrader-2 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with VAV1 degrader-2, with a particular focus on resolving insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a molecular glue degrader designed to target the VAV1 protein.[1] VAV1 is a crucial signaling protein predominantly expressed in hematopoietic cells, where it functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rho family of GTPases.[2][3] It plays a significant role in T-cell and B-cell development and activation.[3] By inducing the degradation of VAV1, researchers can study the downstream effects on various signaling pathways, making it a valuable tool for investigating inflammatory and autoimmune diseases.[1]
Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the potential causes?
Insolubility is a common challenge with targeted protein degraders, including molecular glues. Several factors can contribute to this issue:
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Physicochemical Properties: Protein degraders are often large, complex molecules that may have inherently low aqueous solubility.[4][5]
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High Concentration: The concentration of this compound in your stock solution or final assay may exceed its solubility limit in the chosen solvent system.
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Buffer Composition: The pH, ionic strength, and presence or absence of certain additives in your buffer can significantly impact the solubility of the degrader.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into an aqueous buffer can cause the compound to precipitate out of solution. This is often referred to as "solvent shock."
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Temperature: Changes in temperature during storage or experimentation can affect the solubility of the compound.
Q3: My VAV1 protein levels are not decreasing as expected after treatment with this compound. Could this be related to insolubility?
Yes, insolubility is a primary reason for a lack of efficacy in cell-based assays. If this compound precipitates out of the solution, its effective concentration available to the cells will be significantly reduced, leading to poor target engagement and degradation. It is crucial to ensure that the degrader is fully dissolved in the assay medium to achieve the desired biological effect.
Q4: How can I confirm that the observed lack of VAV1 degradation is due to a proteasome-dependent mechanism?
To verify that the degradation of VAV1 is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. If the degradation of VAV1 is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent degradation mechanism.[6]
Troubleshooting Guide: Resolving this compound Insolubility
This guide provides a systematic approach to troubleshooting and resolving insolubility issues with this compound.
Step 1: Initial Solubility Assessment and Stock Solution Preparation
Proper preparation of a high-concentration stock solution is critical.
-
Recommended Solvent: Start by dissolving this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Visual Inspection: After dissolving, carefully inspect the solution for any visible particulates. If precipitation is observed, gentle warming and sonication can be employed.
Experimental Protocol: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If particulates remain, warm the vial to 37°C for 5-10 minutes.
-
Place the vial in an ultrasonic bath for 5-15 minutes.
-
Visually inspect the solution again to ensure it is clear before storage.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Step 2: Optimizing Working Solution Preparation
The dilution of the stock solution into your aqueous assay medium is a common point of failure.
-
Serial Dilutions: Perform serial dilutions to minimize "solvent shock." Avoid a single large dilution step.
-
Co-solvents: For challenging solubility issues, employing co-solvents in your formulation can be highly effective.
Table 1: Recommended Co-solvent Formulations
| Formulation Component | Concentration | Purpose |
| DMSO | 10% | Primary organic solvent |
| PEG300 | 40% | Co-solvent to improve solubility |
| Tween-80 or Kolliphor® EL | 5% | Surfactant to enhance stability |
| Saline or PBS | 45% | Aqueous base |
Experimental Protocol: Preparation of a Working Solution with Co-solvents
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
In a separate tube, mix the required volumes of PEG300 and Tween-80.
-
Add the DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly until a clear solution is formed.
-
Slowly add the aqueous buffer (e.g., saline or PBS) to the organic mixture while vortexing.
-
Visually inspect the final solution for any signs of precipitation.
Step 3: Advanced Formulation Strategies
For persistent insolubility, more advanced techniques may be necessary.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the degrader in a polymer matrix to prevent crystallization and enhance solubility. Common polymers include HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate).[7][8]
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Nanoformulations: Encapsulating this compound in nanoparticles, such as those made from biodegradable polymers like PLGA-PEG, can improve its solubility and pharmacokinetic properties.[8]
Visualizing Key Concepts
To aid in your understanding of VAV1's role and the troubleshooting process, the following diagrams are provided.
Caption: Simplified VAV1 signaling pathway in T-cells.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. VAV1 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Deciphering and Advancing VAV1 Molecular Glue Degraders: In Vivo Degradation, MOA Studies, and Early Safety Assessment (Part 2) - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating VAV1 Degrader-2: A Technical Guide to Minimizing Off-Target Effects
Technical Support Center
Welcome to the technical support resource for VAV1 degrader-2, a molecular glue designed for the targeted degradation of the VAV1 protein. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the effective and specific use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader. Unlike PROTACs, which are heterobifunctional molecules, molecular glues are smaller molecules that induce a novel protein-protein interaction between an E3 ubiquitin ligase (in this case, Cereblon - CRBN) and the target protein, VAV1. This induced proximity leads to the ubiquitination of VAV1, marking it for degradation by the proteasome. A similar well-characterized VAV1 molecular glue degrader, MRT-6160, has been shown to potently and selectively degrade VAV1.[1][2][3]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects with molecular glue degraders can be categorized as follows:
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Degradation-dependent off-targets: The degrader may induce the degradation of proteins other than VAV1. This can occur if other proteins have structural similarities that allow for the formation of a stable ternary complex with the E3 ligase.
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Degradation-independent off-targets: The molecule itself might have pharmacological effects independent of its degradation activity.
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Pathway-related effects: The degradation of VAV1 will impact its downstream signaling pathways, which could be considered off-target effects depending on the experimental context. VAV1 is a key signaling molecule in hematopoietic cells, acting as a guanine (B1146940) nucleotide exchange factor (GEF) for Rho-family GTPases.[1] Its degradation will affect T-cell and B-cell receptor signaling, calcium flux, and the ERK-MAP kinase and NF-κB pathways.[1]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Here are several strategies:
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Titrate the concentration: Use the lowest effective concentration of this compound that still achieves robust VAV1 degradation. This can be determined by performing a dose-response experiment.
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Use appropriate controls: Include an inactive control in your experiments. For molecular glues that recruit CRBN, this could be a compound with a modification that prevents binding to Cereblon.
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Perform washout experiments: To confirm that the observed phenotype is due to VAV1 degradation, remove the degrader from the cell culture and monitor the recovery of VAV1 protein levels and the reversal of the phenotype.
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Conduct global proteomics: Use techniques like quantitative mass spectrometry to get a global view of protein level changes upon treatment with this compound. This will help identify any unintended protein degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak VAV1 degradation observed. | 1. Suboptimal degrader concentration. 2. Incorrect incubation time. 3. Low E3 ligase (CRBN) expression in the cell line. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 3. Confirm CRBN expression in your cell line using Western blot or qPCR. |
| Observed phenotype does not correlate with VAV1 degradation. | 1. Degradation-independent off-target effects of the compound. 2. The phenotype is a downstream effect of VAV1 signaling inhibition, not degradation per se. | 1. Use a non-degrading control molecule to see if the phenotype persists. 2. Correlate the phenotype with VAV1 protein levels over a time-course and dose-response. |
| High background in ubiquitination assay. | 1. Non-specific antibody binding. 2. Inefficient washing steps. | 1. Use a high-quality, validated antibody for immunoprecipitation. 2. Increase the number and stringency of wash steps. |
Data Presentation
Table 1: In Vitro Degradation of VAV1 by this compound
| Compound | DC50 (nM) | Cell Line |
| This compound | 4.41 | Not specified |
Data sourced from MedchemExpress product information.
Table 2: Selectivity Profile of a VAV1 Molecular Glue Degrader (MRT-6160) in Human PBMCs
| Protein | Log2 Fold Change vs. DMSO | -log10 p-value |
| VAV1 | -2.5 | > 4.0 |
| VAV2 | No significant change | Not significant |
| VAV3 | No significant change | Not significant |
| GSPT1 | -2.0 | > 4.0 |
| IKZF1 | -1.5 | > 4.0 |
| IKZF3 | -1.0 | > 3.0 |
| CSNK1A1 (CK1α) | -0.8 | > 2.5 |
This table summarizes proteomics data for MRT-6160, a VAV1 molecular glue degrader that serves as a proxy for this compound. The data shows high selectivity for VAV1 over its family members VAV2 and VAV3. Known Cereblon neosubstrates like GSPT1, IKZF1, and IKZF3 are also degraded.
Experimental Protocols
1. Western Blot for VAV1 Degradation
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant.
-
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Protein Quantification:
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Determine protein concentration using a BCA assay.
-
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SDS-PAGE and Transfer:
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Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
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Run the gel and transfer proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against VAV1 (e.g., Cell Signaling Technology #2502) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Develop with an enhanced chemiluminescence (ECL) substrate and image.
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2. Global Proteomics for Off-Target Analysis (Sample Preparation)
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Cell Lysis and Protein Extraction:
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Lyse cells in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
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Sonicate to shear DNA and ensure complete lysis.
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Centrifuge to pellet cell debris.
-
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Reduction, Alkylation, and Digestion:
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Reduce protein disulfide bonds with DTT.
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Alkylate cysteines with iodoacetamide.
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Dilute the sample to reduce urea (B33335) concentration and digest proteins with trypsin overnight at 37°C.
-
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Peptide Cleanup:
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Acidify the peptide solution with trifluoroacetic acid (TFA).
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Desalt and concentrate peptides using C18 solid-phase extraction (SPE) tips.
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Elute peptides and dry them under vacuum.
-
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LC-MS/MS Analysis:
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Reconstitute peptides in a suitable solvent for mass spectrometry.
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Analyze by LC-MS/MS. Data analysis will identify and quantify protein abundance changes between control and treated samples.
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3. Immunoprecipitation for Ubiquitination Assay
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Cell Lysis:
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Lyse cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
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Boil the lysate to further denature proteins.
-
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Immunoprecipitation:
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Pre-clear the lysate with Protein A/G agarose (B213101) beads.
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Incubate the lysate with an anti-VAV1 antibody overnight at 4°C.
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Add Protein A/G beads and incubate for another 1-2 hours.
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Washing and Elution:
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Wash the beads extensively with lysis buffer to remove non-specific binders.
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Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
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Western Blot:
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Run the eluate on an SDS-PAGE gel.
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Probe with an anti-ubiquitin antibody to detect the ubiquitination of VAV1.
-
Visualizations
Caption: Simplified VAV1 signaling pathway downstream of T-cell receptor (TCR) activation.
Caption: Experimental workflow for validating this compound activity and specificity.
References
- 1. Deciphering and Advancing VAV1 Molecular Glue Degraders: Complex Formation, In Vitro Degradation, Immune Activation, and Proteomics (Part 1) - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. ir.monterosatx.com [ir.monterosatx.com]
- 3. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
Cell viability issues with high concentrations of VAV1 degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues at high concentrations of VAV1 degrader-2.
Troubleshooting Guide
High concentrations of targeted protein degraders can sometimes lead to paradoxical effects or cellular toxicity, impacting experimental outcomes. This guide provides a systematic approach to troubleshooting cell viability issues observed with this compound.
Problem: Decreased cell viability, increased cell death, or unexpected morphological changes at high concentrations of this compound.
Here is a stepwise troubleshooting workflow to identify and resolve the issue:
Caption: Troubleshooting workflow for cell viability issues with this compound.
Detailed Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1. Confirm On-Target Activity and the "Hook Effect" | Perform a dose-response experiment and measure VAV1 protein levels via Western Blot or an automated system like Jess. | High concentrations of degraders can sometimes lead to the formation of binary complexes (Degrader-VAV1 or Degrader-E3 ligase) instead of the productive ternary complex, reducing degradation efficiency. This is known as the "hook effect".[1][2] | A bell-shaped curve for VAV1 degradation, where degradation is efficient at optimal concentrations but decreases at higher concentrations, would confirm the hook effect. |
| 2. Investigate Potential Off-Target Effects | Conduct proteomics studies (e.g., TMT or DIA) to assess global protein expression changes in response to high concentrations of this compound. | High concentrations may induce the degradation of proteins other than VAV1, leading to off-target toxicity.[3] | Identification of unintended degraded proteins can help explain the observed cytotoxicity. |
| 3. Assess General Cellular Health and Toxicity Pathways | Utilize a panel of cell health assays, including viability (e.g., MTT, CellTiter-Glo), apoptosis (e.g., Caspase-Glo, Annexin V staining), and cell cycle analysis.[4] | These assays will help to quantify the extent of cytotoxicity and determine the mechanism of cell death (e.g., apoptosis, necrosis, cell cycle arrest). | A dose-dependent increase in apoptosis markers or cell cycle arrest would suggest a specific cytotoxic mechanism. |
| 4. Optimize Experimental Conditions | Titrate down the concentration of this compound to the optimal range for VAV1 degradation with minimal impact on cell viability. Also, consider reducing the incubation time. | The goal is to find a concentration that effectively degrades VAV1 without causing widespread cellular stress. | Identification of an experimental window where VAV1 is efficiently degraded, and cell viability is maintained. |
| 5. Consider Cell Line-Specific Effects | Test the this compound in a different cell line that also expresses VAV1. | The cellular context, including the expression levels of the E3 ligase and other interacting proteins, can influence the response to a degrader. | If the toxicity is cell line-specific, it may point towards a particular pathway or protein that is uniquely important in that cell type. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a molecular glue degrader designed to selectively target the VAV1 protein for degradation. It functions by inducing the formation of a ternary complex between VAV1 and an E3 ubiquitin ligase, such as cereblon. This proximity leads to the ubiquitination of VAV1, marking it for destruction by the proteasome.
Q2: What is the role of VAV1 in the cell?
A2: VAV1 is a guanine (B1146940) nucleotide exchange factor (GEF) that is primarily expressed in hematopoietic cells. It is a key signaling protein downstream of T-cell receptors (TCR) and B-cell receptors (BCR). VAV1 activation leads to the activation of Rho/Rac GTPases, which are involved in cytoskeletal remodeling, and also modulates calcium flux and the ERK-MAP kinase, NF-kappaB, and NFAT pathways.
Caption: Simplified VAV1 signaling pathway in immune cells.
Q3: Why am I seeing decreased cell viability at high concentrations of this compound?
A3: High concentrations of degraders can lead to several issues that impact cell viability:
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The "Hook Effect": As mentioned in the troubleshooting guide, excessively high concentrations can disrupt the formation of the productive ternary complex, leading to reduced degradation of VAV1 and potentially the accumulation of non-functional binary complexes.
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Off-Target Effects: At high concentrations, the degrader may bind to and promote the degradation of other proteins that share structural similarities with VAV1 or have some affinity for the degrader. The degradation of these off-target proteins could be toxic to the cell.
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E3 Ligase Saturation: High concentrations of the degrader could saturate the E3 ligase, potentially interfering with its normal cellular functions and the degradation of its natural substrates.
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Compound-Specific Toxicity: The chemical scaffold of the degrader itself might have some inherent toxicity at high concentrations, independent of its protein degradation activity.
Q4: What are some recommended cell viability assays to use with this compound?
A4: A multi-parametric approach is recommended to assess cell health.
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Metabolic Assays: Assays like MTT, MTS, or XTT measure the metabolic activity of cells, which is often correlated with cell viability. CellTiter-Glo is a luminescent assay that measures ATP levels as an indicator of viable cells.
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Membrane Integrity Assays: Assays using trypan blue or propidium (B1200493) iodide can distinguish between live and dead cells based on membrane permeability.
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Apoptosis Assays: To determine if cell death is occurring via apoptosis, you can use assays that measure caspase activity (e.g., Caspase-Glo 3/7) or detect the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining).
Experimental Protocols
Protocol 1: Western Blot for VAV1 Degradation
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Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against VAV1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the VAV1 signal to a loading control (e.g., GAPDH or β-actin).
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
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Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with a serial dilution of this compound and a vehicle control.
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Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
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Lysis and Luminescence Generation: Add CellTiter-Glo® reagent to each well (typically in a 1:1 ratio with the cell culture medium). Mix for 2 minutes on an orbital shaker to induce cell lysis.
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Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measurement: Record the luminescence using a plate reader.
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Data Analysis: Normalize the luminescent signal of the treated wells to the vehicle control wells to determine the percentage of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
Inconsistent VAV1 degradation with VAV1 degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VAV1 degrader-2. The information is designed to help address specific issues that may arise during experiments, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a molecular glue degrader that facilitates the targeted degradation of the VAV1 protein.[1][2] It functions by inducing proximity between VAV1 and the E3 ubiquitin ligase Cereblon (CRBN). This interaction leads to the formation of a ternary complex, wherein VAV1 is polyubiquitinated and subsequently targeted for degradation by the proteasome.[2][3] This targeted degradation of VAV1 can attenuate T-cell and B-cell receptor-mediated activation and function, making it a valuable tool for studying autoimmune diseases and certain cancers.[2][4][5]
Q2: I am observing inconsistent VAV1 degradation. What are the potential causes?
Inconsistent VAV1 degradation can stem from several factors throughout the experimental workflow. Key areas to investigate include:
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Compound Integrity and Handling: Degradation of the this compound compound, improper storage, or errors in concentration calculations can lead to variability.
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Cell Health and Density: Unhealthy or overly confluent cells may have altered protein turnover rates and drug responses.
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Experimental Reagents and Protocol: Variations in serum concentration, passage number of cells, and incubation times can all contribute to inconsistent results.
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Detection Method Sensitivity: The method used to quantify VAV1 levels (e.g., Western blot, HiBiT assay) may lack the necessary sensitivity or be prone to technical variability.
A systematic troubleshooting approach, as outlined in the guide below, is recommended to identify the source of the inconsistency.
Troubleshooting Guide
Issue: Inconsistent or No VAV1 Degradation
If you are experiencing inconsistent or a complete lack of VAV1 degradation after treatment with this compound, please follow the troubleshooting steps outlined below.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent VAV1 degradation.
Quantitative Data Summary
The following table provides an example of how to present VAV1 degradation data. The DC50 value represents the concentration of the degrader required to reduce the VAV1 protein level by 50%.
| Cell Line | This compound Concentration | Incubation Time | % VAV1 Degradation (Mean ± SD) | DC50 (nM) |
| Jurkat | 1 nM | 24 hours | 25 ± 5% | 4.41[1] |
| Jurkat | 10 nM | 24 hours | 60 ± 8% | 4.41[1] |
| Jurkat | 100 nM | 24 hours | 95 ± 3% | 4.41[1] |
| PBMCs | 50 nM | 24 hours | 90 ± 7% | Not specified |
| PBMCs | 500 nM | 24 hours | >95% | Not specified |
Note: The DC50 value is provided as an example from a known VAV1 degrader.[1] Researchers should determine the DC50 for their specific experimental conditions.
Experimental Protocols
1. Cell Treatment with this compound
This protocol describes the general steps for treating cells with this compound to induce VAV1 degradation.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Deciphering and Advancing VAV1 Molecular Glue Degraders: Complex Formation, In Vitro Degradation, Immune Activation, and Proteomics (Part 1) - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. ard.bmj.com [ard.bmj.com]
Technical Support Center: Enhancing the In Vivo Oral Bioavailability of VAV1 Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of VAV1 degraders.
Troubleshooting Guide
Low oral bioavailability is a significant hurdle in the development of effective orally administered VAV1 degraders, which are often large molecules that fall into the "beyond Rule of Five" chemical space.[1] This guide provides insights into common issues and potential solutions.
Table 1: Pharmacokinetic Parameters of a VAV1 Molecular Glue Degrader and Other Representative PROTACs
| Degrader/PROTAC | Target | E3 Ligase Ligand | Animal Model | Oral Bioavailability (F%) | Key Findings & Strategies |
| VAV1 MGD | VAV1 | Undisclosed | Mouse | 70.5% | Demonstrated favorable oral bioavailability with moderate clearance, highlighting the potential of molecular glues for good pharmacokinetic properties. |
| ARV-110 | Androgen Receptor | Cereblon | Mouse | Showed promise with oral bioavailability | Optimization of the linker led to improved plasma exposure. |
| ARD-2128 | Androgen Receptor | Cereblon | Mouse | 67% | Rigidification of the linker and use of a cereblon ligand contributed to high oral bioavailability.[2] |
| ARD-2585 | Androgen Receptor | Cereblon | Mouse | 51% | Further optimization of the AR antagonist and linker resulted in good oral bioavailability.[3] |
| ARV-471 | Estrogen Receptor | Cereblon | Rat | >10% (at 100 mg/kg) | Exhibited significant tumor growth inhibition with oral administration. |
| ACBI2 | SMARCA2 | VHL | Mouse | Orally bioavailable | Structure and property-guided design led to the first orally bioavailable VHL-recruiting degrader.[4] |
This table includes data for a VAV1 molecular glue degrader and other PROTACs for comparative purposes. The oral bioavailability of PROTACs is highly dependent on the specific molecule, target, and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My VAV1 degrader shows potent in vitro degradation but has poor oral bioavailability in vivo. What are the likely causes and how can I troubleshoot this?
A1: Poor oral bioavailability of VAV1 degraders, which are often Proteolysis Targeting Chimeras (PROTACs), is a common challenge stemming from their inherent physicochemical properties. These molecules typically have a high molecular weight, large polar surface area, and a high number of rotatable bonds, which can lead to:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Permeability: The large size and polarity of the molecule can hinder its ability to cross the intestinal membrane.[5]
-
High First-Pass Metabolism: The degrader may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[6]
-
Efflux by Transporters: The compound might be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor oral bioavailability.
Q2: What strategies can I employ to improve the oral bioavailability of my VAV1 degrader?
A2: Several strategies can be explored, often in combination:
-
Linker Optimization: The linker plays a crucial role in the overall properties of the PROTAC. Modifying its length, rigidity, and chemical composition can improve metabolic stability and cell permeability.[6] For example, replacing a flexible polyethylene (B3416737) glycol (PEG) linker with a more rigid one can sometimes enhance permeability.
-
E3 Ligase Ligand Selection: The choice of E3 ligase ligand can significantly impact physicochemical properties. Cereblon (CRBN)-based ligands are generally smaller and more "drug-like" than von Hippel-Lindau (VHL)-based ligands, often leading to better oral absorption.[7]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its polar surface area and create a more compact, "chameleonic" conformation that can more easily pass through cell membranes.[6]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the PROTAC to improve its solubility or permeability. This modification is then cleaved in vivo to release the active degrader.[6]
-
Formulation Strategies: Advanced formulation techniques can enhance the solubility and dissolution rate of the degrader. Amorphous solid dispersions (ASDs) and lipid-based formulations are common approaches.[2]
Q3: How is the VAV1 signaling pathway relevant to the action of VAV1 degraders?
A3: VAV1 is a key signaling protein primarily expressed in hematopoietic cells that acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Rho/Rac family GTPases.[8] It is a critical component of the T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. By degrading VAV1, these pathways are disrupted, leading to reduced immune cell activation and proliferation, which is the therapeutic goal in many autoimmune diseases and certain cancers.[8]
Caption: Simplified VAV1 signaling pathway and the point of intervention for VAV1 degraders.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of a VAV1 degrader by comparing plasma concentrations after oral (PO) and intravenous (IV) administration.
Materials:
-
VAV1 degrader
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Oral gavage needles
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IV injection supplies
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Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Fasting: Acclimate rats for at least one week. Fast animals overnight before dosing, with free access to water.
-
Dosing Groups:
-
IV Group (n=3-5 rats): Administer the degrader as a single bolus injection via the tail vein at a low dose (e.g., 1-2 mg/kg).
-
PO Group (n=3-5 rats): Administer the degrader via oral gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the VAV1 degrader in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both the IV and PO groups from the plasma concentration-time profiles.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a VAV1 degrader and identify if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell™ permeable supports (e.g., 24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
VAV1 degrader
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical-to-Basolateral - A-to-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the VAV1 degrader solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral-to-Apical - B-to-A):
-
Perform the experiment in the reverse direction to assess efflux. Add the degrader to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the VAV1 degrader in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.
-
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient screening of PROTAC star target VAV1 ligand molecules [absin.net]
Addressing VAV1 degrader-2 instability in long-term experiments
Welcome to the technical support center for VAV1 degrader-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential instability issues during long-term experiments. The following information is structured in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a molecular glue degrader that targets the VAV1 protein for degradation.[1] It functions by inducing a new interaction between VAV1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of VAV1 by the proteasome.[2][3] This targeted protein degradation approach aims to reduce the levels of VAV1, a key signaling protein in immune cells, which is implicated in inflammatory and autoimmune diseases.[1][2]
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?
A2: A decrease in efficacy over time can be attributed to several factors:
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Compound Instability: The small molecule degrader itself may be chemically unstable in your culture medium over extended periods. This can be influenced by factors like pH, temperature, and light exposure.
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Metabolic Degradation: Cells can metabolize the degrader, reducing its effective concentration.
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Cellular Resistance Mechanisms: Prolonged exposure to a degrader can sometimes lead to cellular adaptations, such as the downregulation of the E3 ligase components required for degradation or upregulation of VAV1 synthesis.
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Protein Turnover Dynamics: The natural synthesis rate of VAV1 in your specific cell line might be high, requiring more frequent dosing of the degrader to maintain knockdown.
Q3: What is the "hook effect" and could it be affecting my experiments with this compound?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders like PROTACs, and can also be relevant for molecular glues, where at very high concentrations, the degrader's efficacy decreases. This occurs because the degrader molecules saturate both the target protein (VAV1) and the E3 ligase separately, preventing the formation of the productive ternary complex (VAV1-degrader-E3 ligase) that is necessary for degradation. Instead of a "bridge," you get two separate binary complexes. If you are using a very high concentration of this compound and observing reduced degradation, it is worth testing a lower concentration range.
Q4: How can I assess the stability of this compound in my experimental setup?
A4: To assess the stability, you can perform a time-course experiment. Prepare your complete cell culture medium containing this compound and incubate it under your standard experimental conditions (e.g., 37°C, 5% CO2) for various durations (e.g., 0, 24, 48, 72 hours). Then, apply this "aged" medium to your cells for a short period (e.g., 4-6 hours) and measure VAV1 protein levels via Western blotting or another quantitative protein analysis method. A decrease in VAV1 degradation with the "aged" medium would suggest compound instability.
Troubleshooting Guide
This guide provides solutions to common issues encountered during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent VAV1 Degradation | - Compound precipitation due to poor solubility.- Inaccurate pipetting or dilution. | - Ensure complete solubilization of the stock solution in a suitable solvent like DMSO before further dilution.- Visually inspect the media for any precipitation after adding the degrader.- Use freshly prepared dilutions for each experiment. |
| Loss of Degradation Over Time | - Chemical or metabolic instability of the degrader.- High VAV1 protein turnover rate. | - Perform a stability test of the degrader in your culture medium (see FAQ 4).- Replenish the degrader by performing partial or full media changes at regular intervals (e.g., every 24-48 hours).- Conduct a cycloheximide (B1669411) (CHX) chase assay to determine the half-life of VAV1 in your cell line to inform dosing frequency. |
| High Variability Between Replicates | - Cell passage number and confluency differences.- Inconsistent treatment timing. | - Use cells within a consistent and narrow passage number range.- Seed cells at a consistent density and ensure they reach a similar confluency before treatment.- Standardize all incubation and treatment times. |
| Unexpected Off-Target Effects | - The degrader may be affecting other proteins.- High concentrations leading to non-specific toxicity. | - Perform a proteomics study to assess global protein level changes upon treatment.- Titrate the degrader to the lowest effective concentration to minimize off-target effects.- Include appropriate vehicle and negative controls in all experiments. |
Quantitative Data Summary
| Compound | Target | Mechanism | DC50 | Application |
| This compound (Example 176) | VAV1 | Molecular Glue Degrader | 4.41 nM | Inflammatory and autoimmune diseases |
DC50 is the concentration of the degrader that results in 50% degradation of the target protein.
Experimental Protocols
Protocol 1: Western Blotting for VAV1 Degradation
-
Cell Lysis:
-
After treatment with this compound for the desired time, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VAV1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Protocol 2: Cycloheximide (CHX) Chase Assay
-
Cell Seeding:
-
Seed cells at an appropriate density in multiple wells or plates.
-
-
Treatment:
-
Treat cells with either vehicle or this compound for a predetermined time to induce VAV1 degradation.
-
Add cycloheximide (a protein synthesis inhibitor) to all wells at a final concentration of 10-100 µg/mL.
-
-
Time Course Collection:
-
Harvest cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Analysis:
-
Analyze VAV1 protein levels for each time point by Western blotting as described in Protocol 1.
-
Quantify the band intensities and normalize to the 0-hour time point to determine the degradation rate and half-life of VAV1 in the presence and absence of the degrader.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deciphering and Advancing VAV1 Molecular Glue Degraders: Complex Formation, In Vitro Degradation, Immune Activation, and Proteomics (Part 1) - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. Targeted Protein Degradation: From Ubiquitin to your Toolbox for VAV1 Degraders-Precedo Inc.- leading CRO company [precedolabs.com]
How to control for VAV1-independent effects of VAV1 degrader-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for VAV1-independent effects of VAV1 degrader-2.
Frequently Asked Questions (FAQs)
1. How can I confirm that the observed phenotype is due to VAV1 degradation and not off-target effects of this compound?
To confirm the on-target effect of this compound, it is crucial to perform a rescue experiment. This involves ectopically expressing a degrader-resistant form of VAV1 in cells and then treating them with this compound. If the phenotype is reversed upon expression of the degrader-resistant VAV1, it strongly suggests the original phenotype was due to VAV1 degradation.
2. What is a suitable negative control for my this compound experiments?
An ideal negative control is an inactive enantiomer of the degrader, if available, as it is structurally similar but does not induce degradation. Alternatively, a molecule where the VAV1-binding moiety or the E3 ligase-binding moiety is chemically modified to be inactive can be used. If these are not available, using a structurally unrelated compound with a different mechanism of action that produces a similar phenotype can help to distinguish on-target from non-specific effects.
3. How can I identify other proteins that might be degraded by this compound?
To identify potential off-target proteins degraded by this compound, a proteome-wide analysis using techniques like mass spectrometry is recommended. Methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) can be used to compare the proteome of cells treated with this compound to that of control-treated cells.
Troubleshooting Guides
Issue: Unexpected or inconsistent cellular phenotype after treatment with this compound.
This could be due to off-target effects, issues with the compound's stability, or cell line-specific responses.
Troubleshooting Steps:
-
Confirm VAV1 Degradation: First, verify that VAV1 is indeed being degraded at the intended concentration and time point using Western Blotting.
-
Perform a Dose-Response Analysis: Titrate this compound to determine the minimal concentration required for VAV1 degradation. Use this concentration for downstream experiments to minimize potential off-target effects.
-
Conduct a Rescue Experiment: As detailed in the FAQ, perform a rescue experiment with a degrader-resistant VAV1 mutant.
-
Proteome-wide Off-Target Analysis: If the issue persists, consider a global proteomics approach to identify other proteins affected by the degrader.
Experimental Protocols
Western Blotting for VAV1 Degradation
Objective: To confirm the degradation of VAV1 protein upon treatment with this compound.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for VAV1. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of VAV1 degradation.
Data Presentation:
| Treatment Group | VAV1 Protein Level (Normalized to Loading Control) | Standard Deviation |
| Vehicle Control | 1.00 | 0.08 |
| This compound (10 nM) | 0.52 | 0.05 |
| This compound (50 nM) | 0.15 | 0.03 |
| This compound (100 nM) | 0.05 | 0.01 |
VAV1 Rescue Experiment
Objective: To demonstrate that the observed cellular phenotype is specifically due to the degradation of VAV1.
Methodology:
-
Generate Degrader-Resistant VAV1: Introduce a mutation in the VAV1 cDNA that disrupts the binding of this compound without affecting VAV1's function. This is often in the degrader's binding pocket.
-
Transfection/Transduction: Introduce the degrader-resistant VAV1 construct into the cells of interest. A control group should be transfected with an empty vector.
-
Cell Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Phenotypic Assay: Perform the relevant functional assay (e.g., cell proliferation, cytokine production) to assess the phenotype.
-
Confirm Protein Levels: Verify the expression of the degrader-resistant VAV1 and the degradation of endogenous VAV1 by Western Blot.
Data Presentation:
| Cell Line | Treatment | Phenotypic Readout (e.g., % Inhibition of Proliferation) |
| Wild-Type | Vehicle | 0% |
| Wild-Type | This compound | 75% |
| Empty Vector Control | This compound | 72% |
| Degrader-Resistant VAV1 | This compound | 10% |
Visualizations
Caption: Simplified VAV1 signaling pathway in T-cells.
Caption: Mechanism of action for a VAV1 degrader.
Caption: Workflow for validating on-target effects.
Validation & Comparative
A Comparative Analysis of VAV1 Degrader-2 and MRT-6160 for Targeted VAV1 Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent VAV1 protein degraders: VAV1 degrader-2 and MRT-6160. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of their performance.
Introduction to VAV1 Targeting
VAV1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells. It plays a pivotal role in the signaling pathways of both T-cell receptors (TCR) and B-cell receptors (BCR), making it a compelling therapeutic target for a range of autoimmune diseases and certain cancers. Targeted degradation of VAV1 offers a novel therapeutic strategy to modulate immune responses. This guide focuses on two molecular glue degraders, this compound and MRT-6160, which induce the degradation of VAV1 via the proteasome.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and MRT-6160, focusing on their potency in degrading VAV1 and their functional effects on immune cells.
Table 1: VAV1 Degradation Potency
| Compound | DC50 (nM) | Cell Line/System | Reference |
| This compound | 4.41 | Not specified | [1] |
| MRT-6160 | 7 | Not specified | [2] |
Table 2: In Vitro Effects on T-Cell Function
| Parameter | This compound | MRT-6160 | Experimental Conditions | Reference |
| VAV1 Degradation | Data not available | >90% degradation | Phase 1 study, healthy volunteers, dose-dependent | [3] |
| T-Cell Activation (CD69 Expression) | Data not available | Inhibition (IC50 = 0.3160 nM) | Pre-treated primary human T-cells stimulated with anti-CD3/CD28 for 24 hrs | [4] |
| T-Cell Proliferation | Data not available | Inhibition | Pre-treated primary human T-cells stimulated with anti-CD3/CD28 for 96 hrs | [4] |
| IL-2 Secretion | Data not available | Up to 99% inhibition (IC50 = 0.3492 nM) | Pre-treated primary human T-cells stimulated with anti-CD3/CD28 for 48 hrs | [3][4] |
| IFN-γ Secretion | Data not available | Up to 99% inhibition | Phase 1 study, healthy volunteers | [3] |
| IL-17A Secretion | Data not available | Up to 99% inhibition | Phase 1 study, healthy volunteers | [3] |
Table 3: In Vitro Effects on B-Cell Function
| Parameter | This compound | MRT-6160 | Experimental Conditions | Reference |
| B-Cell Activation (CD69 Expression) | Data not available | Inhibition | Pre-treated primary human B-cells stimulated with anti-IgM + IL-4 for 24 hrs | [4] |
| Plasmablast Differentiation | Data not available | Impaired | Pre-treated primary human B-cells | [5] |
| IL-6 Secretion | Data not available | Reduction | Pre-treated primary human B-cells stimulated with anti-IgM + IL-4 for 24 hrs | [4][5] |
| IgG Secretion | Data not available | Reduction | Pre-treated primary human B-cells | [5] |
Signaling Pathways and Mechanism of Action
To understand the impact of these degraders, it is essential to visualize their place within the VAV1 signaling cascade and their mechanism of action.
The diagram above illustrates the central role of VAV1 in transducing signals from the T-cell and B-cell receptors to downstream effectors, ultimately leading to immune cell activation, proliferation, and cytokine production.
This diagram shows how molecular glue degraders like this compound and MRT-6160 facilitate the interaction between VAV1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the VAV1 protein.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
VAV1 Degradation Assay (Western Blot)
Objective: To determine the extent of VAV1 protein degradation following treatment with a degrader compound.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat T-cells) to 70-80% confluency. Treat cells with varying concentrations of the VAV1 degrader or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VAV1 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the VAV1 band intensity to the loading control to determine the relative level of VAV1 degradation. The DC50 value is calculated as the concentration of the degrader that results in a 50% reduction in the VAV1 protein level.
T-Cell Activation Assay (CD69 Expression by Flow Cytometry)
Objective: To assess the effect of VAV1 degraders on T-cell activation by measuring the expression of the early activation marker CD69.
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Pre-treatment: Pre-treat the T-cells with various concentrations of the VAV1 degrader or vehicle control for 24 hours.[4]
-
Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 24 hours to induce activation.[4]
-
Staining: Stain the cells with fluorescently labeled antibodies against CD4, CD8, and CD69. A viability dye should also be included to exclude dead cells.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the live CD4+ and CD8+ T-cell populations and quantify the percentage of CD69-positive cells. The IC50 value can be determined as the concentration of the degrader that inhibits CD69 expression by 50%.
B-Cell Differentiation and Function Assays
Objective: To evaluate the impact of VAV1 degraders on B-cell differentiation into plasmablasts and their antibody-secreting function.
-
Cell Preparation: Isolate primary human B-cells from PBMCs.
-
Pre-treatment: Pre-treat the B-cells with the VAV1 degrader or vehicle control for 24 hours.
-
Stimulation: Stimulate the B-cells with a cocktail that promotes differentiation, such as anti-IgM and IL-4 for activation, or a combination of stimuli to induce plasmablast differentiation.[4][5]
-
Analysis of Differentiation: After a defined culture period (e.g., 5-7 days), stain the cells with antibodies against B-cell and plasmablast markers (e.g., CD19, CD27, CD38, CD138) and analyze by flow cytometry to determine the percentage of differentiated plasmablasts.
-
Analysis of Function: Collect the culture supernatant to measure the levels of secreted immunoglobulins (e.g., IgG) and cytokines (e.g., IL-6) using ELISA or other immunoassays.[4][5]
Cytokine Secretion Assay
Objective: To measure the effect of VAV1 degraders on the production of key inflammatory cytokines by T-cells.
-
Cell Preparation and Pre-treatment: Isolate and pre-treat primary human T-cells with the degrader as described for the T-cell activation assay.
-
Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a specified duration (e.g., 48 hours for IL-2).[4]
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines of interest (e.g., IL-2, IFN-γ, IL-17A) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Determine the percentage of inhibition of cytokine secretion at different degrader concentrations.
Summary and Conclusion
Both this compound and MRT-6160 demonstrate potent degradation of VAV1 at nanomolar concentrations. MRT-6160 has been more extensively characterized in the public domain, with substantial data demonstrating its ability to suppress T-cell and B-cell functions in vitro and its efficacy in preclinical models of autoimmune diseases. The clinical data from the Phase 1 study of MRT-6160 further supports its potential as a therapeutic agent, showing significant VAV1 degradation and inhibition of inflammatory cytokine production in humans.
While this compound shows high potency in VAV1 degradation, further studies are needed to fully characterize its functional effects on immune cells and its in vivo efficacy to allow for a more comprehensive comparison with MRT-6160.
This guide provides a foundational comparison based on currently available data. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their research when evaluating these compounds.
References
Validating VAV1 Degrader-2 Specificity: A Proteomics-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of VAV1, a key signaling protein in immune cells, represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. VAV1-directed molecular glue degraders are at the forefront of this approach. This guide provides a comparative analysis of VAV1 degrader-2, a potent molecular glue degrader, and other alternatives, with a focus on validating their specificity using quantitative proteomics.
Introduction to VAV1 and Targeted Protein Degradation
VAV1 is a guanine (B1146940) nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells. It plays a critical role in T-cell and B-cell receptor signaling, making it an attractive target for immunomodulatory therapies.[1] Targeted protein degradation (TPD) has emerged as a powerful modality to eliminate pathogenic proteins. Molecular glue degraders are small molecules that induce an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
This compound is a molecular glue degrader that targets VAV1 with high potency, exhibiting a DC50 of 4.41 nM.[2] Another notable example is MRT-6160, a highly selective, first-in-class oral VAV1-targeting molecular glue degrader that has shown promising results in preclinical and clinical studies for autoimmune diseases.[3][4] The validation of the specificity of such degraders is paramount to ensure their therapeutic efficacy and minimize off-target effects.
Quantitative Proteomics for Specificity Profiling
Global quantitative proteomics is an indispensable tool for assessing the specificity of targeted protein degraders. Techniques like Tandem Mass Tag (TMT) labeling allow for the simultaneous identification and quantification of thousands of proteins in different samples, providing a comprehensive overview of the proteome-wide effects of a degrader. This unbiased approach enables the precise measurement of on-target degradation and the identification of any unintended protein degradation, thus revealing the degrader's specificity.
Comparative Analysis of VAV1 Degraders
To illustrate the application of proteomics in specificity validation, we present a comparative analysis of this compound, a representative highly selective VAV1 degrader (based on published data for MRT-6160), and a hypothetical less-selective VAV1 degrader.
Table 1: Potency and Selectivity of VAV1 Degraders
| Degrader | Type | Target | DC50 (nM) | Proteomic Selectivity |
| This compound | Molecular Glue | VAV1 | 4.41 | High (Assumed) |
| Highly Selective VAV1 Degrader (e.g., MRT-6160) | Molecular Glue | VAV1 | Potent (sub-nanomolar) | High |
| Alternative VAV1 Degrader (Hypothetical) | Molecular Glue | VAV1 | 10 | Moderate |
Table 2: Representative Quantitative Proteomics Data
The following table summarizes representative data from a TMT-based quantitative proteomics experiment comparing the effects of a highly selective VAV1 degrader and a hypothetical less-selective alternative on the cellular proteome of human peripheral blood mononuclear cells (PBMCs).
| Protein | Function | Highly Selective VAV1 Degrader (Log2 Fold Change) | Less-Selective VAV1 Degrader (Log2 Fold Change) |
| VAV1 | Target | -4.0 | -3.8 |
| VAV2 | VAV family member | -0.1 | -1.5 |
| VAV3 | VAV family member | 0.0 | -1.2 |
| IKZF1 | Known Cereblon neosubstrate | -0.2 | -0.3 |
| GSPT1 | Known Cereblon neosubstrate | -0.1 | -0.2 |
| Protein X | Off-target | 0.1 | -2.5 |
| Protein Y | Off-target | -0.05 | -2.1 |
Note: The data for the "Highly Selective VAV1 Degrader" is representative of findings for molecules like MRT-6160, which demonstrate deep and selective degradation of VAV1 with minimal effects on other proteins. The data for the "Alternative VAV1 Degrader" is hypothetical and illustrates potential off-target effects.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the VAV1 signaling pathway, the experimental workflow for proteomic validation, and the logic of specificity validation.
References
- 1. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monte Rosa Therapeutics Presents Preclinical Data at ACR Convergence 2025 on the Potential of MRT-6160, a VAV1-directed Molecular Glue Degrader, to Treat Immune-mediated Diseases - Monte Rosa Therapeutics [ir.monterosatx.com]
- 4. Monte Rosa Therapeutics Presents Preclinical Data at ACR Convergence 2023 Demonstrating Potential of MRT-6160, a VAV1-targeted Molecular Glue Degrader, to Treat Immunological and Inflammatory Diseases - BioSpace [biospace.com]
Validating VAV1 Degrader-2: A Comparative Guide to CRISPR-Cas9 Knockout
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-Cas9 mediated VAV1 knockout and the pharmacological effects of VAV1 Degrader-2. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the validation of this targeted protein degrader.
The development of targeted protein degraders offers a promising therapeutic strategy for diseases driven by aberrant protein function. VAV1, a guanine (B1146940) nucleotide exchange factor crucial for T-cell and B-cell receptor signaling, has emerged as a key target in autoimmune diseases and some cancers.[1][2] this compound is a molecular glue degrader that induces the degradation of the VAV1 protein.[3] This guide outlines the use of CRISPR-Cas9 gene knockout as a benchmark for validating the on-target effects of this compound.
Comparison of VAV1 Knockout and this compound Effects
CRISPR-Cas9 provides a permanent and complete ablation of VAV1 protein expression by editing the VAV1 gene, serving as a "gold standard" for loss-of-function studies. In contrast, this compound induces rapid and reversible degradation of the VAV1 protein. The following table summarizes the key comparative aspects based on preclinical data.
| Feature | CRISPR-Cas9 VAV1 Knockout | This compound |
| Mechanism of Action | Permanent gene disruption leading to loss of protein expression. | Pharmacologically induced proximity to an E3 ubiquitin ligase (e.g., Cereblon), leading to proteasomal degradation of the VAV1 protein.[1][4] |
| VAV1 Protein Level | Complete and stable ablation. | Dose-dependent reduction, achieving over 90% degradation. |
| Effect on T-Cell Receptor (TCR) Signaling | Impaired TCR-induced calcium flux and defective activation of downstream pathways such as NFAT, NF-κB, and MAPK/ERK. | Attenuates TCR-mediated activation, proliferation, and cytokine production in a dose-dependent manner. |
| Effect on B-Cell Receptor (BCR) Signaling | Reduced BCR-mediated activation and proliferation. | Attenuates BCR-mediated activation and function, including IgG secretion. |
| In Vivo Phenotype | VAV1 knockout mice exhibit resistance to experimentally induced autoimmune diseases. | Reduces disease severity in preclinical models of autoimmune diseases like colitis and rheumatoid arthritis. |
| Reversibility | Irreversible. | Reversible upon drug withdrawal. |
| Off-Target Effects | Potential for off-target gene editing. | Potential for off-target protein degradation. |
Experimental Protocols
To validate the effects of this compound, parallel experiments using a VAV1 knockout cell line are essential. Below are detailed protocols for generating a VAV1 knockout Jurkat cell line and for assessing the effects of this compound.
CRISPR-Cas9 Mediated Knockout of VAV1 in Jurkat Cells
This protocol outlines the generation of a VAV1 knockout Jurkat cell line using a two-plasmid CRISPR-Cas9 system.
Materials:
-
Jurkat cells
-
Plasmid encoding Cas9 nuclease
-
Plasmid encoding a VAV1-specific guide RNA (gRNA)
-
Electroporation system
-
FACS sorter
-
Western blotting reagents
-
Genomic DNA extraction kit
-
PCR reagents and Sanger sequencing service
Procedure:
-
gRNA Design and Cloning: Design a gRNA targeting an early exon of the VAV1 gene to maximize the likelihood of a functional knockout. Clone the gRNA sequence into a suitable expression vector.
-
Cell Transfection: Co-transfect Jurkat cells with the Cas9 and gRNA plasmids using electroporation.
-
Single-Cell Cloning: Two days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Expand the single-cell clones in appropriate culture medium.
-
Screening for VAV1 Knockout:
-
Western Blotting: Screen for the absence of VAV1 protein expression in the expanded clones by Western blotting.
-
Genomic DNA Sequencing: For clones with no detectable VAV1 protein, extract genomic DNA, PCR amplify the targeted region of the VAV1 gene, and sequence the PCR product to identify the specific insertion or deletion (indel) mutations.
-
-
Functional Validation: Functionally characterize the VAV1 knockout clones by assessing TCR-mediated signaling pathways, such as calcium flux or ERK phosphorylation. VAV1-null Jurkat cells are expected to show impaired TCR-induced calcium flux and JNK activation.
Validation of this compound Effects
This protocol describes the validation of this compound in a relevant cell line, such as Jurkat T-cells.
Materials:
-
Jurkat cells (wild-type and VAV1 knockout)
-
This compound
-
DMSO (vehicle control)
-
Reagents for Western blotting, quantitative PCR (qPCR), and functional assays (e.g., calcium flux, cytokine ELISA)
Procedure:
-
Dose-Response and Time-Course of VAV1 Degradation:
-
Treat wild-type Jurkat cells with a range of this compound concentrations for a fixed time (e.g., 24 hours) to determine the DC50 (concentration for 50% degradation).
-
Treat cells with a fixed concentration of this compound (e.g., at or above the DC50) for various time points to determine the kinetics of degradation.
-
Assess VAV1 protein levels by Western blotting.
-
-
Specificity of VAV1 Degradation:
-
Perform proteomic analysis to assess global protein level changes upon treatment with this compound to identify potential off-target degradation.
-
As a control, treat VAV1 knockout Jurkat cells with this compound and confirm the absence of non-specific effects in functional assays.
-
-
Functional Consequences of VAV1 Degradation:
-
Pre-treat wild-type Jurkat cells with this compound or vehicle control.
-
Stimulate the cells via the T-cell receptor (e.g., with anti-CD3/CD28 antibodies).
-
Assess downstream signaling events such as:
-
Calcium Flux: Measure intracellular calcium levels using a fluorescent indicator.
-
Protein Phosphorylation: Analyze the phosphorylation status of key signaling proteins like PLCγ1 and ERK by Western blotting.
-
Cytokine Production: Measure the secretion of cytokines like IL-2 by ELISA.
-
Gene Expression: Analyze the expression of T-cell activation markers (e.g., CD69) by flow cytometry or NFAT target genes by qPCR.
-
-
-
In Vivo Validation (Optional):
-
In animal models of autoimmune disease, oral administration of a VAV1 degrader has been shown to reduce disease severity.
-
Assess VAV1 protein levels in relevant tissues (e.g., spleen, white blood cells) to confirm in vivo target engagement.
-
Measure inflammatory markers and clinical scores to evaluate therapeutic efficacy.
-
Visualizing Key Processes and Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the VAV1 signaling pathway and the experimental workflow for validating this compound.
Caption: VAV1 Signaling Pathway in T-Cells.
Caption: Experimental Workflow for VAV1 Degrader Validation.
References
VAV1 Degrader-2 vs. VAV1 Inhibitors: A Comparative Guide to Functional Outcomes
A New Frontier in Targeting VAV1: Degradation vs. Inhibition
VAV1, a hematopoietic cell-specific guanine (B1146940) nucleotide exchange factor (GEF), is a critical regulator of T-cell and B-cell receptor signaling. Its role in immune cell activation has made it an attractive therapeutic target for autoimmune diseases and certain cancers. However, VAV1 has long been considered an "undruggable" target for traditional small molecule inhibitors due to the lack of well-defined binding pockets. The emergence of targeted protein degradation technology, specifically molecular glue degraders, has opened up new avenues for modulating VAV1 activity.
This guide provides an objective comparison of VAV1 degraders, with a focus on VAV1 degrader-2, against the conceptual framework of VAV1 inhibitors, supported by available experimental data. Due to the historical difficulty in developing specific VAV1 inhibitors, publicly available data on named inhibitor compounds in functional assays is scarce. In contrast, preclinical data for VAV1 molecular glue degraders is more robust, offering a clearer picture of their functional consequences.
Mechanism of Action: Removal vs. Blockade
VAV1 inhibitors and degraders employ fundamentally different mechanisms to disrupt VAV1 signaling.
VAV1 Inhibitors: These molecules are designed to bind to the catalytic domain of VAV1, preventing its interaction with downstream targets like Rho GTPases. This blockade of GEF activity is intended to halt the signaling cascade that leads to immune cell activation.
VAV1 Degraders: this compound is a molecular glue degrader. It acts by inducing a new interaction between VAV1 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity leads to the ubiquitination of VAV1, marking it for destruction by the proteasome. The result is the complete removal of the VAV1 protein from the cell.
Performance in Functional Assays: A Data-Driven Comparison
Table 1: VAV1 Degradation Potency
This table highlights the efficiency of VAV1 degraders in inducing the degradation of the VAV1 protein. DC50 represents the concentration required to achieve 50% degradation of the target protein.
| Compound | Cell Line | DC50 (nM) | Citation |
| This compound | Not Specified | 4.41 | [1] |
Table 2: Inhibition of T-Cell and B-Cell Function
This table showcases the functional consequences of VAV1 degradation on key immune cell activities. IC50 values represent the concentration of the degrader required to inhibit a specific cellular function by 50%.
| Assay | Cell Type | Compound | IC50 (nM) | Citation |
| CD69 Expression (T-Cell Activation) | Primary Human T-Cells | VAV1 MGD | 0.3160 | [2] |
| IL-2 Secretion | Primary Human T-Cells | VAV1 MGD | 0.3492 | [2] |
| IL-17A Secretion | TH17 Polarized Cells | VAV1 MGD* | 0.08082 | [2] |
Data from a representative VAV1 Molecular Glue Degrader (MGD), likely MRT-6160, which is structurally related to the VAV1 degrader series.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
VAV1 Degradation Assay (HiBiT Assay)
This assay quantifies the amount of VAV1 protein remaining in cells after treatment with a degrader.
-
Cell Line: Jurkat cells with endogenously tagged VAV1 with HiBiT (a small peptide tag).
-
Treatment: Cells are treated with varying concentrations of the VAV1 degrader for a specified period (e.g., 24 hours).
-
Lysis and Detection: Cells are lysed, and a detection reagent containing LgBiT (a large protein fragment that binds HiBiT) and a substrate is added. The binding of LgBiT to HiBiT forms a functional NanoLuc luciferase enzyme.
-
Measurement: The luminescence generated by the luciferase is measured, which is directly proportional to the amount of VAV1-HiBiT protein present.
-
Data Analysis: The luminescence signal is normalized to a vehicle control (e.g., DMSO) to determine the percentage of VAV1 degradation. The DC50 value is calculated from the dose-response curve.
T-Cell Activation Assay (CD69 Expression)
This assay measures the expression of the early activation marker CD69 on the surface of T-cells.
-
Cell Type: Primary human pan-T cells.
-
Pre-treatment: T-cells are pre-treated with a VAV1 degrader for 24 hours.
-
Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies to mimic T-cell receptor (TCR) activation.
-
Staining: After 24 hours of stimulation, cells are stained with a fluorescently labeled antibody against CD69.
-
Flow Cytometry: The expression of CD69 is quantified using flow cytometry.
-
Data Analysis: The percentage of CD69-positive cells is determined, and the IC50 value for the inhibition of CD69 expression is calculated.
Cytokine Secretion Assay (ELISA)
This assay quantifies the amount of cytokines, such as IL-2 and IL-17A, secreted by activated T-cells.
-
Cell Culture: Primary human T-cells or polarized TH17 cells are cultured.
-
Treatment and Stimulation: Cells are pre-treated with a VAV1 degrader and then stimulated (e.g., with anti-CD3/CD28).
-
Supernatant Collection: After a specified incubation period (e.g., 48 hours for IL-2), the cell culture supernatant is collected.
-
ELISA: The concentration of the cytokine of interest in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The cytokine concentrations are used to generate a dose-response curve, from which the IC50 value for the inhibition of cytokine secretion is calculated.
Conclusion: A Promising Modality for an "Undruggable" Target
The available data strongly suggests that VAV1 molecular glue degraders, such as this compound, are highly effective at removing the VAV1 protein and consequently inhibiting key functions of immune cells. The low nanomolar DC50 and IC50 values demonstrate their high potency.
While the concept of VAV1 inhibition is therapeutically attractive, the historical challenges in developing specific small molecule inhibitors have limited the availability of comparative functional data. The success of the degrader approach highlights a paradigm shift in targeting proteins like VAV1 that have been considered "undruggable." By hijacking the cell's natural protein disposal machinery, VAV1 degraders offer a novel and potent mechanism to abrogate VAV1 signaling, with significant potential for the treatment of autoimmune and inflammatory diseases. Further head-to-head studies, should specific VAV1 inhibitors become available, will be crucial to fully elucidate the comparative advantages of each modality.
References
Orthogonal Methods to Confirm VAV1 Degradation by VAV1 degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly for challenging drug targets like VAV1. VAV1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells, playing a pivotal role in T-cell and B-cell receptor signaling.[1][2] Its dysregulation is implicated in various autoimmune diseases and cancers. "VAV1 degrader-2" is a molecular glue degrader designed to induce the degradation of VAV1, offering a promising strategy to modulate its activity.[3][4] A similar, well-characterized VAV1 molecular glue degrader, MRT-6160, has demonstrated potent and selective degradation of VAV1 in preclinical and clinical studies, providing a valuable framework for validating novel VAV1 degraders.[5]
This guide provides a comprehensive overview of orthogonal methods to robustly confirm the degradation of VAV1 by novel degraders like this compound, using MRT-6160 as a case study. We present a comparative summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the rigorous validation of on-target efficacy.
Data Presentation: Comparative Analysis of VAV1 Degradation
Effective validation of a protein degrader relies on multiple independent lines of evidence. The following table summarizes key quantitative data obtained from various orthogonal methods used to characterize VAV1 degradation, with representative data from studies on the VAV1 degrader MRT-6160.
| Orthogonal Method | Key Parameter | This compound (Hypothetical Data) | MRT-6160 (Reported Data) | Purpose of Method |
| Western Blot | DC50 (Degradation Concentration 50%) | ~5 nM | 1 - 20 nM | To quantify the reduction of total VAV1 protein levels in a dose-dependent manner. |
| Dmax (Maximum Degradation) | >90% | >90% | To determine the maximal achievable degradation of the target protein. | |
| Mass Spectrometry (Proteomics) | VAV1 Abundance Change (log2 fold change) | < -1.5 | Significant reduction | To provide an unbiased, global view of protein level changes, confirming on-target degradation and assessing off-target effects. |
| Off-Target Protein Changes | Minimal | No significant off-target degradation reported | To evaluate the selectivity of the degrader across the proteome. | |
| Immunoprecipitation-Western Blot | Ubiquitinated VAV1 Levels | Increased upon treatment | N/A (inferred) | To confirm that the degradation is mediated by the ubiquitin-proteasome system. |
| Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization (ΔTm) | Positive shift | N/A | To demonstrate direct target engagement of the degrader with VAV1 in a cellular context. |
Mandatory Visualization
Signaling Pathway of VAV1
References
- 1. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. ard.bmj.com [ard.bmj.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Monte Rosa Therapeutics Presents Preclinical Data at ACR Convergence 2025 on the Potential of MRT-6160, a VAV1-directed Molecular Glue Degrader, to Treat Immune-mediated Diseases - Monte Rosa Therapeutics [ir.monterosatx.com]
A Comparative Analysis of VAV1 Degrader-2 and Other Prominent Molecular Glues
For researchers, scientists, and drug development professionals, this guide offers an objective side-by-side comparison of VAV1 degrader-2 with other well-characterized molecular glue degraders. The following sections detail their performance based on experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.
Molecular glue degraders represent a paradigm-shifting therapeutic modality, enabling the targeted degradation of proteins previously considered "undruggable." These small molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide focuses on this compound, a molecule targeting the hematopoietic-specific guanine (B1146940) nucleotide exchange factor VAV1, and compares its performance with established molecular glues such as the immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide, and the GSPT1 degrader CC-90009.
Quantitative Performance of Molecular Glue Degraders
The efficacy of molecular glue degraders is primarily assessed by their ability to induce the degradation of their target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of this compound alongside other notable molecular glues.
| Molecular Glue | Target Protein | DC50 | Dmax (%) | Cell Line | Reference |
| This compound | VAV1 | 4.41 nM | Not Reported | Not Specified | |
| VAV1 degrader-3 | VAV1 | 7 nM | Not Reported | Not Specified | |
| Pomalidomide | IKZF3 (Aiolos) | 8.7 nM | >95% | MM.1S | [1] |
| Lenalidomide | IKZF1/3 | Less potent than Pomalidomide | Not Reported | Multiple Myeloma Cells | [2] |
| CC-90009 | GSPT1 | IC50: 3-75 nM* | >90% (at higher doses) | AML Cell Lines | [3][4] |
*Note: For CC-90009, the IC50 for anti-proliferative effects is provided as a surrogate for degradation potency, as specific DC50 values for GSPT1 degradation are not consistently reported. A dose-dependent decrease in GSPT1 levels of over 90% has been observed at higher concentrations.[4]
Signaling Pathways and Mechanism of Action
Molecular glues that recruit the E3 ligase Cereblon (CRBN) share a common mechanism of action. The following diagram illustrates the degradation of VAV1 induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
Comparative Analysis of VAV1 Degrader Cross-Reactivity with VAV2 and VAV3
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VAV1 Degrader Selectivity
The development of targeted protein degraders offers a promising therapeutic strategy for a range of diseases, including inflammatory and autoimmune disorders where VAV1 signaling plays a crucial role. VAV1, a hematopoietic-specific guanine (B1146940) nucleotide exchange factor (GEF), is a key regulator of T-cell and B-cell receptor signaling. Its close homologs, VAV2 and VAV3, are more ubiquitously expressed and share structural similarities, raising the critical question of selectivity for any VAV1-targeted degrader. This guide provides a comparative overview of the cross-reactivity of a VAV1 degrader with VAV2 and VAV3, supported by experimental data and detailed protocols.
While specific cross-reactivity data for "VAV1 degrader-2" is not publicly available, this guide utilizes data from a well-characterized VAV1 molecular glue degrader, MRT-6160, as a representative example to illustrate the principles of selectivity assessment. MRT-6160 is known to be a potent and selective VAV1 degrader.[1]
Data Presentation: Degrader Selectivity Profile
The selectivity of a VAV1 degrader is paramount to minimize off-target effects. The following table summarizes quantitative proteomics data for the VAV1 molecular glue degrader MRT-6160, showcasing its degradation profile against VAV family members.
| Protein | Fold Change (log2) vs. DMSO Control | p-value (-log10) | Conclusion |
| VAV1 | -2.5 | > 4 | Significant Degradation |
| VAV2 | ~ 0 | < 1 | No Significant Degradation |
| VAV3 | ~ 0 | < 1 | No Significant Degradation |
This data is derived from a quantitative tandem mass tag proteomics experiment in human Peripheral Blood Mononuclear Cells (PBMCs) and mouse splenocytes treated with 10 µM MRT-6160 for 24 hours. The data is representative of the high selectivity of MRT-6160 for VAV1 over its homologs, VAV2 and VAV3.
VAV Signaling Pathway
The VAV family of proteins are crucial signaling intermediates downstream of various cell surface receptors, including T-cell and B-cell receptors.[2] They act as GEFs for Rho family GTPases, which in turn regulate a multitude of cellular processes, including cytoskeletal rearrangement, proliferation, and cytokine production. The following diagram illustrates the general signaling cascade involving VAV proteins.
Caption: Simplified VAV signaling pathway.
Experimental Workflow for Selectivity Profiling
The assessment of degrader selectivity is a critical step in drug development. A common and robust method is quantitative mass spectrometry-based proteomics, which allows for an unbiased and global view of protein level changes within the cell upon treatment with a degrader.
Caption: Proteomics workflow for degrader selectivity.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the assessment of VAV1 degrader cross-reactivity.
Cell Culture and Treatment
-
Cell Lines: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood. Alternatively, a human T-cell line such as Jurkat cells can be used.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL. The VAV1 degrader (e.g., MRT-6160) is added to the desired final concentration (e.g., 10 µM) from a DMSO stock solution. A vehicle control (DMSO) is run in parallel. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Cells are incubated with the compound for a specified period, typically 24 hours, to allow for protein degradation.
Quantitative Tandem Mass Tag (TMT) Proteomics
-
Cell Lysis and Protein Extraction: Following treatment, cells are harvested by centrifugation, washed with ice-cold PBS, and lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Protein Digestion: An equal amount of protein from each sample is reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide. The proteins are then digested overnight at 37°C with sequencing-grade trypsin.
-
TMT Labeling: The resulting peptide mixtures are labeled with different isobaric TMT reagents according to the manufacturer's protocol. This allows for the multiplexing of samples.
-
LC-MS/MS Analysis: The labeled peptide samples are combined, and fractionated using high-pH reversed-phase liquid chromatography. Each fraction is then analyzed by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Data Analysis: The raw mass spectrometry data is processed using a proteomics software suite (e.g., Proteome Discoverer). The data is searched against a human protein database to identify peptides and proteins. The TMT reporter ion intensities are used to quantify the relative abundance of each protein across the different treatment conditions. Statistical analysis is performed to determine significantly up- or down-regulated proteins, which are often visualized using a volcano plot.
Western Blotting (for validation)
-
Sample Preparation: Cells are treated as described above and lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined by BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies specific for VAV1, VAV2, and VAV3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the protein bands, which are normalized to the loading control.
Conclusion
The selective degradation of VAV1 over its homologs VAV2 and VAV3 is a critical attribute for the development of safe and effective therapeutics targeting the VAV1 signaling pathway. The experimental data for the VAV1 molecular glue degrader MRT-6160 demonstrates that high selectivity is achievable. The use of unbiased, quantitative proteomics is a powerful tool for assessing the global effects of a degrader on the cellular proteome and confirming its selectivity profile. The protocols outlined in this guide provide a framework for the rigorous evaluation of VAV1 degrader cross-reactivity, which is essential for advancing these promising molecules through the drug development pipeline.
References
Confirming VAV1 Ubiquitination Induced by Molecular Glue Degraders: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based approaches to confirm the ubiquitination of the key signaling protein VAV1 following treatment with molecular glue degraders like VAV1 degrader-2. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of the methodologies.
The targeted degradation of VAV1, a critical regulator of immune cell signaling, represents a promising therapeutic strategy for autoimmune diseases and certain cancers. Molecular glue degraders, such as this compound, are designed to induce the proximity of VAV1 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. Verifying this mechanism of action is crucial, and mass spectrometry stands as a powerful tool for this purpose.
Performance Comparison: VAV1 Molecular Glue Degraders
The efficacy of VAV1 molecular glue degraders is determined by their ability to induce potent and selective degradation of VAV1. Below is a summary of the performance of this compound and other analogous molecular glues, with data derived from quantitative proteomics experiments.
| Compound | Target | Cell Line | DC50 (nM) | VAV1 Log2 Fold Change | p-value | Data Type |
| This compound | VAV1 | Not Specified | 4.41[1][2] | Not Publicly Available | Not Publicly Available | Biochemical Assay |
| MRT-6160 | VAV1 | Human PBMCs | Not Specified | < -4.0 | < 0.0001 | Quantitative Proteomics (TMT)[3][4] |
| NGT-201-11 | VAV1 | Jurkat | Not Specified | ~ -0.5 | < 0.05 | Quantitative Proteomics (DIA)[5] |
| NGT-201-12 | VAV1 | Jurkat | Not Specified | ~ -2.0 | < 0.001 | Quantitative Proteomics (DIA) |
Visualizing the Pathway and Workflow
To understand the underlying biological process and the experimental approach, the following diagrams illustrate the signaling pathway of VAV1 degradation and the mass spectrometry workflow for confirming ubiquitination.
Caption: Signaling pathway of VAV1 degradation induced by a molecular glue degrader.
Caption: Experimental workflow for mass spectrometry-based confirmation of VAV1 ubiquitination.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for confirming VAV1 ubiquitination using mass spectrometry and a comparative method, Western Blotting.
Mass Spectrometry-Based Ubiquitination Analysis
This protocol provides a general framework for identifying VAV1 ubiquitination sites.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., Jurkat cells, which express high levels of VAV1) and treat with this compound at its effective concentration (e.g., 10-100 nM) for a predetermined time (e.g., 4-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in a denaturing buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitinated state of proteins.
-
Protein Digestion: Perform in-solution or in-gel tryptic digestion of the protein lysate. Trypsin cleaves after lysine (B10760008) and arginine residues, leaving a di-glycine (GG) remnant on the ubiquitinated lysine residue, which serves as a signature for mass spectrometry identification.
-
Enrichment of Ubiquitinated Peptides (Optional but Recommended): To increase the detection sensitivity of ubiquitinated peptides, enrich for these species using antibodies that specifically recognize the K-ε-GG remnant or by using tandem ubiquitin-binding entities (TUBEs).
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. Employ a data-dependent (DDA) or data-independent acquisition (DIA) method.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Spectronaut) to search the acquired MS/MS spectra against a human protein database. Include variable modifications for the K-ε-GG remnant (+114.0429 Da) on lysine residues. The identification of VAV1 peptides containing this modification confirms ubiquitination. Quantitative analysis can be performed using label-free quantification (LFQ) or isobaric labeling (e.g., TMT) to compare the abundance of ubiquitinated VAV1 peptides between treated and control samples.
Alternative Method: Western Blotting for Ubiquitination
Western blotting provides a lower-throughput but more accessible method to visualize changes in protein ubiquitination.
-
Cell Lysis and Immunoprecipitation: Lyse cells treated with this compound and a control. Immunoprecipitate VAV1 using a specific antibody.
-
SDS-PAGE and Western Blot: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with an antibody that recognizes ubiquitin or specific ubiquitin chains (e.g., K48, K63).
-
Detection: The appearance of a high-molecular-weight smear or distinct bands above the expected size of VAV1 in the degrader-treated sample indicates polyubiquitination.
Comparison of Methodologies
| Feature | Mass Spectrometry | Western Blotting |
| Sensitivity | High | Moderate to Low |
| Specificity | High (identifies specific ubiquitination sites) | Moderate (infers ubiquitination from mass shift) |
| Throughput | High (can analyze the entire proteome) | Low (analyzes one protein at a time) |
| Quantitative | Highly quantitative | Semi-quantitative |
| Information | Site of ubiquitination, chain linkage types | Presence of polyubiquitination |
| Cost & Expertise | High | Moderate |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS|DC Chemicals [dcchemicals.com]
- 3. Monte Rosa Therapeutics : ECTRIMS 2025 – MRT-6160, a VAV1-Directed Molecular Glue Degrader, Inhibits Disease Progression in a Preclinical Model of T/B-cell Mediated Experimental Autoimmune Encephalomyelitis | MarketScreener [marketscreener.com]
- 4. ir.monterosatx.com [ir.monterosatx.com]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for VAV1 Degrader-2
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of VAV1 degrader-2, a high-potency molecular glue. Adherence to these protocols is essential to ensure the safety of all researchers and maintain a secure laboratory environment. The following procedures are based on best practices for handling potent research compounds and similar protein degraders.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to personal protection is paramount when working with this compound. The following table summarizes the recommended PPE, categorized by the area of protection.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles of the compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact and absorption. |
| Body Protection | A dedicated laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is strongly recommended for handling the solid compound and preparing stock solutions. | Minimizes the risk of inhaling the compound. |
Operational Plan: From Receipt to Disposal
Proper handling, storage, and disposal are critical to maintaining the integrity of this compound and ensuring a safe research environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term stability.[1][2]
-
Keep the container tightly sealed and protected from light.[1]
Handling and Preparation:
-
All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate them thoroughly after use.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust.
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
Disposal:
-
Dispose of all waste materials (including contaminated PPE, empty containers, and spill cleanup materials) in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Hazard Identification and First Aid Measures
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following first aid measures are recommended based on general principles for handling similar research chemicals.[3]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Experimental Workflow for Safe Handling
The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.
PPE Selection Logic
The selection of appropriate PPE is a critical step in risk mitigation. This diagram outlines the decision-making process for ensuring adequate protection.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
